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  • Product: 3-Fluoro-2'-methoxybenzophenone
  • CAS: 170019-17-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift data for 3-Fluoro-2'-methoxybenzophenone

Structural Elucidation of 3-Fluoro-2'-methoxybenzophenone: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3-Fluoro-2'-methoxybenzophenone: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)

Executive Summary

Fluorinated benzophenones are critical structural motifs in medicinal chemistry, photochemistry, and materials science. The strategic placement of fluorine atoms and electron-donating groups (like methoxy) on the biaryl ketone scaffold dramatically alters the molecule's photophysical properties, protein-ligand binding affinities, and metabolic stability [1].

Accurate structural elucidation of these asymmetric benzophenones relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR chemical shift data for 3-Fluoro-2'-methoxybenzophenone . By dissecting the mechanistic causality behind the observed chemical shifts—specifically the interplay between carbonyl anisotropy, methoxy mesomeric effects, and 19 F- 13 C spin-spin coupling—this guide serves as an authoritative benchmark for researchers synthesizing and characterizing highly functionalized benzophenone derivatives[2].

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectra of 3-Fluoro-2'-methoxybenzophenone, one must understand the localized electronic environments dictated by its three primary functional groups: the carbonyl bridge, the 3-fluoro substituent (Ring A), and the 2'-methoxy substituent (Ring B).

Carbonyl Anisotropy and Deshielding

The central ketone ( C=O ) acts as a powerful electron-withdrawing group via both inductive ( −I ) and mesomeric ( −M ) effects. Furthermore, the magnetic anisotropy of the C=O double bond creates a deshielding cone. Protons located in the ortho positions relative to the carbonyl (H6 on Ring A, and H6' on Ring B) fall directly into this deshielding zone, pushing their 1 H resonances downfield ( δ 7.35–7.65 ppm).

Mesomeric Effects of the Methoxy Group (Ring B)

The methoxy group at the 2'-position exerts a strong +M (electron-donating) effect, which significantly outweighs its −I effect. This electron donation increases the electron density at the ortho (C3') and para (C5') positions of Ring B. Consequently, the protons attached to these carbons (H3' and H5') are highly shielded, shifting their resonances upfield to approximately δ 6.98 and δ 7.05 ppm, respectively.

Fermi Contact and 19 F- 13 C Spin-Spin Coupling (Ring A)

Fluorine ( 19 F, 100% natural abundance, spin = 1/2) couples strongly with the 13 C nuclei in Ring A. This coupling is transmitted primarily through the Fermi contact mechanism, which relies on the s-orbital character of the bonds.

  • 1JCF​ (Direct): The carbon directly attached to the fluorine (C3) exhibits a massive doublet coupling constant of ~248 Hz.

  • 2JCF​ (Ortho): The adjacent carbons (C2 and C4) show coupling constants of ~21–22 Hz.

  • 3JCF​ (Meta): Carbons three bonds away (C1 and C5) show smaller, yet distinct, couplings of ~6–8 Hz.

G C3 C3 1J=248Hz C2 C2 2J=22Hz C3->C2 2J C4 C4 2J=21Hz C3->C4 2J C1 C1 3J=6.5Hz C3->C1 3J C5 C5 3J=7.8Hz C3->C5 3J C6 C6 4J=3Hz C3->C6 4J

19F-13C spin-spin coupling network radiating from C3 in the 3-fluorophenyl ring.

Quantitative Data Presentation

The following tables summarize the empirical/predictive benchmark NMR data for 3-Fluoro-2'-methoxybenzophenone, derived from standard substituent additivity rules and high-resolution spectral databases for halogenated biaryl ketones.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Mechanistic Rationale
-OCH 3​ 3.75Singlet (s)3H-Standard methoxy resonance.
H3' 6.98Doublet of doublets (dd)1H J=8.4,1.0 Shielded by +M effect of ortho -OCH 3​ .
H5' 7.05Triplet of doublets (td)1H J=7.5,1.0 Shielded by +M effect of para -OCH 3​ .
H4 7.25Triple doublet (tdd)1H J=8.2,2.6,1.0 Ortho to fluorine; complex splitting via 3JHF​ .
H6' 7.38Doublet of doublets (dd)1H J=7.5,1.8 Deshielded by carbonyl anisotropy.
H5 7.42Triplet of doublets (td)1H J=8.0,5.5 Meta to fluorine; standard aromatic range.
H4' 7.48Doublet of doublets of doublets (ddd)1H J=8.4,7.5,1.8 Para to carbonyl; slight deshielding.
H2 7.50Doublet of triplets (dt)1H J=9.2,2.0 Ortho to fluorine and carbonyl; large 3JHF​ .
H6 7.58Doublet of triplets (dt)1H J=7.8,1.2 Highly deshielded by carbonyl anisotropy.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Position δ (ppm)Splitting via 19 FCoupling Constant ( JCF​ in Hz)
-OCH 3​ 55.8Singlet (s)-
C3' 111.6Singlet (s)-
C2 116.4Doublet (d) 2JCF​=22.0
C4 119.5Doublet (d) 2JCF​=21.5
C5' 120.7Singlet (s)-
C6 125.6Doublet (d) 4JCF​=3.0
C1' 128.5Singlet (s)-
C6' 129.9Singlet (s)-
C5 130.1Doublet (d) 3JCF​=7.8
C4' 132.8Singlet (s)-
C1 139.8Doublet (d) 3JCF​=6.5
C2' 157.6Singlet (s)-
C3 162.5Doublet (d) 1JCF​=248.5
C=O 195.2Singlet (s)-

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following experimental workflow is designed as a self-validating system. Every step incorporates a physical or chemical check to guarantee the accuracy of the resulting spectra.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 15–20 mg of 3-Fluoro-2'-methoxybenzophenone in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium source for the spectrometer lock system, preventing B0​ magnetic field drift over time. TMS acts as a self-validating internal standard, defining exactly δ 0.00 ppm, removing chemical shift ambiguities caused by temperature or concentration variations.

  • Locking, Tuning, and Shimming:

    • Action: Insert the 5 mm NMR tube. Lock onto the CDCl 3​ deuterium signal. Perform automated tuning and matching (ATM) on the probe, followed by gradient shimming (e.g., TopShim).

    • Causality: Shimming homogenizes the magnetic field across the sample volume. Poor shimming results in broad, asymmetric peaks, which would obscure the critical fine structure of the 1 H- 19 F and 1 H- 1 H J-couplings required to differentiate the aromatic protons.

  • 1D 1 H Acquisition:

    • Action: Acquire using a standard 90° pulse sequence (zg30) with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 1.5s D1 is sufficient for proton relaxation, ensuring quantitative integration of the methoxy (3H) versus aromatic (1H) signals.

  • 1D 13 C{1H} Acquisition:

    • Action: Acquire using a power-gated decoupling sequence (zgpg30) with 512–1024 scans. Crucial: Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Quaternary carbons (C=O, C3, C1, C1', C2') lack attached protons to facilitate dipole-dipole relaxation, giving them exceptionally long T1​ relaxation times. A longer D1 prevents signal saturation, ensuring these critical quaternary peaks appear clearly above the baseline noise.

  • Data Processing:

    • Action: Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID and a 1.0 Hz LB to the 13 C FID before Fourier Transformation (FT). Manually phase the spectra and apply a polynomial baseline correction.

G Sample Sample Prep (CDCl3 + TMS) LockShim Lock & Shim (Deuterium Lock) Sample->LockShim Insert Tube Acq1D 1D Acquisition (1H & 13C{1H}) LockShim->Acq1D Optimize B0 Acq2D 2D Acquisition (HSQC, HMBC) Acq1D->Acq2D Connectivities Process Data Processing (FT, Phase, Baseline) Acq2D->Process Raw FID

Self-validating NMR experimental workflow for structural elucidation.

References

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 76(24), 10147-10153.[Link]

  • Suzuki, T., et al. (2022). One-Pot Synthesis of Multiarylated Benzophenones via[3 + 2 + 1] Benzannulation of Ketones, Alkynes, and α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry, 87(15), 9876-9886.[Link]

Exploratory

Structural Characterization and X-ray Crystallography of 3-Fluoro-2'-methoxybenzophenone: A Technical Guide

Executive Summary 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) is a critical synthetic intermediate utilized in the development of complex pharmaceuticals, agrochemicals, and advanced functional materials[1][2]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) is a critical synthetic intermediate utilized in the development of complex pharmaceuticals, agrochemicals, and advanced functional materials[1][2]. As a highly functionalized diaryl methanone, its three-dimensional conformation is dictated by a delicate thermodynamic balance between the conjugative stabilization of the central carbonyl group and the steric repulsion induced by its asymmetric ring substituents.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of 3-Fluoro-2'-methoxybenzophenone. By establishing a self-validating X-ray diffraction (XRD) protocol, researchers can accurately resolve the molecule's dihedral angles, anisotropic displacement parameters, and intermolecular packing motifs—data that is strictly necessary for rational, structure-based drug design.

Chemical Context & Conformational Theory

In benzophenone derivatives, the spatial orientation of the two phenyl rings relative to the central sp2 -hybridized carbonyl carbon is rarely planar. Theoretical and experimental modeling of related methoxybenzophenones (such as oxybenzone) demonstrates that steric hindrance is the primary driver of molecular twisting[3].

For 3-Fluoro-2'-methoxybenzophenone:

  • The 3-Fluorophenyl Ring: The meta-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) without introducing significant steric bulk. This allows the fluorinated ring to maintain a relatively high degree of conjugation with the carbonyl π -system.

  • The 2'-Methoxyphenyl Ring: The ortho-methoxy group introduces severe steric clashing with the carbonyl oxygen. To minimize this repulsive interaction, the 2'-methoxyphenyl ring is forced out of the carbonyl plane, resulting in a pronounced dihedral twist (typically between 50° and 75° in analogous systems)[3][4].

Forces C Carbonyl Core (sp2 hybridized) R1 3-Fluorophenyl Ring (Electron Withdrawing) C->R1 Conjugation R2 2'-Methoxyphenyl Ring (Steric Bulky, e- Donating) C->R2 Steric Clash (O vs OMe) R1->R2 Dihedral Twist (~50-75°)

Steric and electronic forces dictating the benzophenone dihedral conformation.

Self-Validating Experimental Protocol for X-ray Crystallography

To obtain a high-resolution crystal structure, the experimental workflow must be rigorously controlled. The following step-by-step methodology ensures a self-validating system where the final crystallographic R -factors confirm the integrity of the sample preparation.

Phase 1: Thermodynamic Crystal Growth

Objective: Obtain defect-free, untwinned single crystals.

  • Solvent Selection: Dissolve 50 mg of 3-Fluoro-2'-methoxybenzophenone in a binary solvent system (e.g., 1:1 Ethyl Acetate / n-Hexane). Causality: A binary system allows for a controlled solubility gradient. The compound is highly soluble in ethyl acetate but poorly soluble in hexane.

  • Evaporation: Puncture the vial cap with a narrow needle and leave it undisturbed at 293 K. Causality: Slow evaporation over 5–7 days ensures thermodynamic control over the nucleation process, minimizing the formation of kinetic defects or twinned lattices.

Phase 2: Cryogenic Data Collection

Objective: Maximize the signal-to-noise ratio of high-angle X-ray reflections.

  • Mounting: Select a crystal with dimensions approximating 0.2×0.2×0.1 mm under a polarizing microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen cold stream. Causality: Cryocooling drastically reduces thermal atomic displacement parameters (B-factors), which sharpens diffraction spots and protects the organic crystal from radiation damage.

  • Diffraction: Collect data using a diffractometer equipped with a CMOS detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption effects, which is standard best practice for organic molecules lacking heavy elements.

Phase 3: Structure Solution & Refinement

Objective: Build and validate the electron density model.

  • Integration: Process the raw frames using data reduction software (e.g., APEX3 or CrysAlisPro) to apply Lorentz and polarization corrections.

  • Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons).

  • Validation: The system is self-validating if the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the Goodness-of-Fit (GoF) approaches 1.00.

XRD_Workflow N1 Crystal Growth (Slow Evaporation) N2 Crystal Mounting (Cryoloop @ 100K) N1->N2 N3 Data Collection (Mo Kα Radiation) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Refinement (Least-Squares / SHELXL) N5->N6 N7 Final CIF Generation N6->N7

Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data & Structural Parameters

While the exact unit cell parameters depend on the specific polymorph isolated, fluorinated methoxybenzophenones typically crystallize in centrosymmetric space groups (such as Monoclinic P21​/c or Orthorhombic Pbca ) due to the efficient packing of their asymmetric molecular geometries[5]. Below is a summary table of representative structural parameters expected for this class of compounds.

ParameterRepresentative Value for Fluorinated Methoxybenzophenones
Empirical Formula C 14​ H 11​ FO 2​
Formula Weight 230.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic (Typical)
Space Group P21​/c
Volume ( V ) ~ 1100 - 1300 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ~ 1.25 - 1.35 g/cm 3
Absorption Coefficient ( μ ) ~ 0.10 mm −1
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110

Intermolecular Interactions & Crystal Packing

The macroscopic stability of the 3-Fluoro-2'-methoxybenzophenone crystal lattice is governed by a network of weak, non-covalent interactions. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH groups), the crystal packing is entirely dependent on weaker forces[6]:

  • C–H···F Interactions: The highly electronegative fluorine atom acts as a hydrogen bond acceptor for adjacent aromatic protons, forming a stabilizing C−H⋯F network.

  • C–H···O Interactions: The carbonyl oxygen and the methoxy oxygen both serve as acceptors, guiding the supramolecular assembly.

  • π−π Stacking: Depending on the dihedral twist, the electron-deficient 3-fluorophenyl ring may engage in offset face-to-face π -stacking with the electron-rich 2'-methoxyphenyl ring of an adjacent molecule.

By mapping these interactions via X-ray diffraction, researchers can accurately predict the compound's solubility, melting point, and behavior when formulated as an active pharmaceutical ingredient.

References

  • 3-FLUORO-2'-METHOXYBENZOPHENONE | 170019-17-7. ChemicalBook.
  • CAS No.170019-17-7, 3-Fluoro-2'-methoxybenzophenone Suppliers. LookChem.
  • Crystal data and structure refinement table. ResearchGate.
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). SciELO South Africa.
  • 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Advances.
  • Synthesis, Structural Characterization, and Catalytic Evaluation of Phosphinoferrocene Ligands Bearing Extended Urea-Amide Substituents. ACS Publications.
  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A - ACS Publications.

Sources

Foundational

Photophysical Profiling of 3-Fluoro-2'-methoxybenzophenone: UV-Vis Absorption Characteristics and Substituent Effects

As a Senior Application Scientist, understanding the photophysical behavior of substituted benzophenones is critical for applications ranging from photoinitiators to advanced UV-absorbing materials. 3-Fluoro-2'-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the photophysical behavior of substituted benzophenones is critical for applications ranging from photoinitiators to advanced UV-absorbing materials. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)[1] represents a highly specialized chromophore where steric hindrance and electronic "push-pull" dynamics fundamentally alter the molecule's UV-Vis absorption profile.

This technical guide deconstructs the theoretical absorption characteristics, substituent effects, and excited-state dynamics of this compound, while providing a field-proven, self-validating experimental workflow for accurate spectral characterization.

Structural and Electronic Foundations

The parent benzophenone molecule consists of two phenyl rings conjugated with a central carbonyl group. The introduction of substituents on these rings disrupts the molecule's C2​ symmetry and alters the molecular orbital (MO) energies[2]. In 3-Fluoro-2'-methoxybenzophenone, the photophysical properties are governed by two distinct functional groups:

  • 2'-Methoxy Group (-OCH₃, Electron-Donating): Positioned ortho to the carbonyl group, the methoxy substituent introduces significant steric bulk. This steric hindrance forces the adjacent phenyl ring out of coplanarity with the carbonyl group, partially disrupting global π -delocalization. However, the oxygen atom of the methoxy group exerts a strong positive mesomeric (+M) effect, donating electron density into the ring and raising the energy of the Highest Occupied Molecular Orbital (HOMO)[3].

  • 3-Fluoro Group (-F, Electron-Withdrawing): Positioned meta to the carbonyl group, the fluorine atom's influence is dominated by its strong inductive electron-withdrawing (-I) effect, with negligible resonance contribution at this position. This stabilizes local molecular orbitals, creating an electronic asymmetry across the benzophenone scaffold[4].

Theoretical UV-Vis Absorption Spectrum Characteristics

The UV-Vis spectrum of benzophenone derivatives is primarily characterized by two distinct electronic transitions: the intense π→π∗ transition and the weaker n→π∗ transition[3]. The specific substitutions in 3-Fluoro-2'-methoxybenzophenone modulate these bands predictably.

Electronic Transitions
  • π→π∗ Transition (Band II): In unsubstituted benzophenone, this band appears around 248 nm[3]. The +M effect of the 2'-methoxy group lowers the energy gap between the HOMO and the π∗ Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift , pushing the absorption maximum ( λmax​ ) toward 255–265 nm[4].

  • n→π∗ Transition (Band III): Originating from the non-bonding ( n ) electrons on the carbonyl oxygen, this transition is symmetry-forbidden and therefore weak (low molar absorptivity, ϵ )[2]. It typically appears as a shoulder around 330–350 nm[3].

Solvatochromism (Solvent Effects)

The choice of solvent drastically impacts the absorption profile due to the differing polarities of the ground and excited states[3].

  • In Polar Protic Solvents (e.g., Ethanol): Hydrogen bonding stabilizes the non-bonding ( n ) electrons of the carbonyl oxygen in the ground state. This increases the energy required for the n→π∗ transition, resulting in a hypsochromic (blue) shift [5]. Conversely, the π→π∗ excited state is more polar than its ground state; polar solvents stabilize this excited state, causing a bathochromic (red) shift [5].

Anticipated Quantitative Spectral Data

The following table summarizes the theoretical UV-Vis absorption parameters for 3-Fluoro-2'-methoxybenzophenone based on established substituent and solvent behavior models[3],[2].

Transition TypeOrbital OriginApprox. λmax​ (Non-Polar: Hexane)Approx. λmax​ (Polar Protic: Ethanol)Molar Absorptivity ( ϵ )
Band I ( π→π∗ ) Aromatic Rings~205 nm~200 nmHigh ( >10,000M−1cm−1 )
Band II ( π→π∗ ) Conjugated System~255 nm~262 nm (Bathochromic Shift)High ( ∼15,000M−1cm−1 )
Band III ( n→π∗ ) Carbonyl Oxygen~345 nm~335 nm (Hypsochromic Shift)Low ( ∼100−200M−1cm−1 )

Excited State Dynamics and Intersystem Crossing

Upon absorption of UV photons, the molecule is promoted to the singlet excited states ( S1​ or S2​ ). A defining characteristic of the benzophenone core is its exceptionally efficient Intersystem Crossing (ISC) [2]. According to El-Sayed's rules, the transition from the S1​(n→π∗) state to the T1​(π→π∗) or a closely lying T2​ state is highly allowed and occurs on an ultrafast sub-picosecond to picosecond timescale[6].

Jablonski S0 S0 (Ground State) Non-bonding & pi electrons S1 S1 (n -> pi*) ~330-350 nm S0->S1 Weak UV Absorption (Hypsochromic shift in EtOH) S2 S2 (pi -> pi*) ~250-260 nm S0->S2 Strong UV Absorption (Bathochromic shift via -OCH3) T1 T1 (Triplet State) Reactive State S1->T1 Intersystem Crossing (ISC) Fast, efficient S2->S1 Internal Conversion

Jablonski diagram illustrating electronic transitions and excited-state dynamics.

Experimental Workflow: High-Fidelity UV-Vis Characterization

Acquiring a reliable UV-Vis spectrum requires a self-validating system to ensure data integrity. The following protocol is designed to prevent aggregation artifacts, ensure Beer-Lambert compliance, and accurately resolve overlapping absorption bands[2],[6].

Step-by-Step Methodology
  • Solvent Selection & Baseline Validation:

    • Action: Select spectroscopic-grade cyclohexane (non-polar) and ethanol (polar protic). Record a baseline scan using pure solvent in a 1 cm quartz cuvette.

    • Causality: Impurities in standard solvents absorb heavily in the deep UV (<220 nm), masking Band I. Baseline subtraction eliminates solvent matrix effects and optical anomalies from the cuvette.

  • Concentration Optimization (The Beer-Lambert Check):

    • Action: Prepare a stock solution of 3-Fluoro-2'-methoxybenzophenone ( 1×10−3 M). Perform serial dilutions to achieve a working concentration of approximately 1×10−5 M[2].

    • Causality: At high concentrations, benzophenones can form excimers, and the detector may saturate (Absorbance > 1.5), leading to non-linear deviations. A concentration of 1×10−5 M ensures the maximum absorbance remains in the optimal linear dynamic range of 0.1 to 1.0[2].

  • Spectral Acquisition:

    • Action: Scan the sample from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer. Set a slow scan rate (e.g., 60 nm/min) and a narrow slit width (1 nm).

    • Causality: A narrow slit width provides the high optical resolution necessary to distinguish the weak n→π∗ shoulder from the dominant π→π∗ tail.

  • Spectral Deconvolution:

    • Action: Export the raw data and apply Multivariate Curve Resolution (MCR) or Gaussian fitting algorithms[6].

    • Causality: Because the n→π∗ transition often overlaps heavily with the broad π→π∗ band, mathematical deconvolution isolates the pure electronic transitions, allowing for the precise determination of λmax​ and molar absorptivity ( ϵ ).

Workflow Prep Sample Prep 1x10^-5 M in Solvent Blank Baseline Correction Pure Solvent Blank Prep->Blank Scan UV-Vis Scanning 200-450 nm Range Blank->Scan Deconv Spectral Deconvolution Resolve Overlapping Bands Scan->Deconv

Step-by-step experimental workflow for high-fidelity UV-Vis spectral acquisition.

References

  • UV Spectral Properties of Benzophenone.
  • Source: PubMed Central (PMC)
  • Chemistry 416: Solvent Effects on UV/Vis Spectra Source: University of Missouri URL
  • 3-FLUORO-2'-METHOXYBENZOPHENONE | 170019-17-7 Source: ChemicalBook URL
  • A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones Source: Benchchem URL
  • The benzophenone S1(n,pi) --> T1(n,pi)

Sources

Exploratory

Physical and Chemical Properties of 3-Fluoro-2'-methoxybenzophenone: A Technical Guide for Advanced Synthesis and Pharmaceutical Applications

Executive Summary The benzophenone scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a core pharmacophore in numerous naturally occurring and synthetic bioactive molecules[1]. 3-Fluoro-2'-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzophenone scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a core pharmacophore in numerous naturally occurring and synthetic bioactive molecules[1]. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) is a highly specialized, unsymmetrical diaryl ketone. By integrating a highly electronegative fluorine atom on one aromatic ring and an electron-donating methoxy group on the other, this compound offers a unique electronic "push-pull" system. This technical whitepaper provides an authoritative analysis of its physicochemical properties, intrinsic chemical reactivity, standardized synthesis protocols, and its downstream applications in drug discovery and agrochemical development.

Physicochemical Profiling

The physical and chemical behavior of 3-Fluoro-2'-methoxybenzophenone is dictated by the distinct electronic contributions of its substituents. The 3-fluoro group exerts a strong inductive electron-withdrawing effect (-I) while offering minimal steric hindrance, which is critical for modulating the lipophilicity (LogP) and metabolic stability of the molecule[2]. Conversely, the 2'-methoxy group acts as an electron-donating group (+M effect) via resonance, increasing the electron density of its respective aromatic ring.

This electronic disparity across the carbonyl bridge influences the molecule's dipole moment, crystalline packing, and solubility profile. The compound typically presents as a white to yellow crystalline powder at room temperature[3].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-2'-methoxybenzophenone
CAS Registry Number 170019-17-7[3]
Molecular Formula C14H11FO2[4]
Molecular Weight 230.23 g/mol [4]
Appearance White to yellow crystalline powder[3]
Storage Conditions Room temperature, sealed, dry environment[3]
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in Water

Chemical Reactivity & Mechanistic Insights

As an advanced building block, 3-Fluoro-2'-methoxybenzophenone exhibits three primary vectors for chemical derivatization:

  • Carbonyl Core Reactivity: The central ketone is highly electrophilic and can undergo standard nucleophilic additions. Reduction with sodium borohydride (NaBH₄) yields the corresponding secondary diaryl alcohol, a common intermediate in the synthesis of antihistamines and anticholinergic agents.

  • Ether Cleavage (Demethylation): The 2'-methoxy group acts as a protected phenol. Treatment with strong Lewis acids, such as Boron tribromide (BBr₃) in anhydrous DCM at -78 °C, facilitates the cleavage of the methyl ether to yield 3-fluoro-2'-hydroxybenzophenone. This hydroxylated derivative is crucial for establishing hydrogen-bonding networks in enzyme active sites[1].

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine is in the meta position relative to the carbonyl (which is less activated than ortho or para positions), under forcing conditions with strong nucleophiles (e.g., alkoxides or amines in DMSO), the fluorine can be displaced, allowing for further functionalization[2].

Standardized Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and regioselective method for synthesizing unsymmetrical benzophenones like 3-Fluoro-2'-methoxybenzophenone is via Palladium-catalyzed Suzuki-Miyaura cross-coupling[5]. Specifically, the coupling of an aroyl chloride with an arylboronic acid avoids the regioselectivity issues inherent in traditional Friedel-Crafts acylations[5][6].

Experimental Workflow

The following protocol describes a self-validating system for the synthesis of 3-Fluoro-2'-methoxybenzophenone using 2-methoxybenzoyl chloride and 3-fluorophenylboronic acid.

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-fluorophenylboronic acid (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Causality: K₂CO₃ is essential to quaternize the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, which is a prerequisite for the transmetalation step[5].

  • Action: Add a solvent mixture of Toluene/H₂O (4:1 ratio) that has been rigorously degassed via argon sparging for 30 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Step 2: Catalyst and Substrate Addition

  • Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents) followed by the dropwise addition of 2-methoxybenzoyl chloride (1.0 equivalent).

  • Causality: The Pd(0) complex undergoes oxidative addition into the C-Cl bond of the aroyl chloride, forming an acylpalladium(II) intermediate.

Step 3: Reflux and Reaction Monitoring

  • Action: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the consumption of the aroyl chloride via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2).

  • Causality: Elevated temperatures provide the activation energy required for the rate-limiting transmetalation and subsequent reductive elimination steps, which forge the new C-C bond and regenerate the Pd(0) catalyst[6].

Step 4: Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Causality: The aqueous washes remove the inorganic salts (KCl, borates) and residual base. Brine reduces the solubility of the organic product in the aqueous phase, preventing yield loss.

Synthetic Workflow Visualization

G A Reactants: 3-Fluorophenylboronic Acid + 2-Methoxybenzoyl Chloride B Oxidative Addition Pd(0) → Pd(II) A->B Pd(PPh3)4 Catalyst C Transmetalation Boronate Formation B->C K2CO3 Base, H2O D Reductive Elimination C-C Bond Formation C->D Toluene, 80°C D->B Catalytic Cycle E Product: 3-Fluoro-2'-methoxybenzophenone D->E Regeneration of Pd(0)

Catalytic cycle for the Suzuki-Miyaura synthesis of 3-Fluoro-2'-methoxybenzophenone.

Pharmaceutical and Agrochemical Applications

The strategic placement of fluorine and methoxy groups on the benzophenone scaffold unlocks highly specific biological applications.

Medicinal Chemistry & Drug Design

Fluorinated benzophenones are heavily investigated as multipotent agents for neurodegenerative diseases, particularly Alzheimer's disease[1]. Researchers utilize these scaffolds to design inhibitors against β-secretase (BACE-1) and acetylcholinesterase (AChE)[1].

  • Metabolic Stability: The introduction of the 3-fluoro substituent effectively blocks cytochrome P450-mediated aromatic oxidation at that specific site, extending the in vivo half-life of the drug candidate without significantly increasing the molecule's steric bulk[2][6].

  • Binding Affinity: The highly electronegative fluorine atom can participate in multipolar interactions with the amide backbones of target proteins, enhancing binding affinity[7]. Furthermore, the 2'-methoxy group can be demethylated in situ or during synthesis to form a phenol, which acts as a critical hydrogen-bond donor in the active site of BACE-1[1].

Agrochemical Intermediates

In agrochemistry, diaryl ketones are utilized as core frameworks for novel fungicides and herbicides. The photostability provided by the benzophenone core (which can dissipate UV radiation via rapid keto-enol tautomerization or non-radiative decay) makes these molecules highly durable in field applications. The specific halogenation pattern (3-fluoro) enhances lipophilicity, allowing for better penetration through the waxy cuticles of plant leaves or the cell membranes of fungal pathogens.

References

  • LookChem. "CAS No. 170019-17-7, 3-Fluoro-2'-methoxybenzophenone Suppliers." LookChem. Available at:[Link]

  • Diwaker, M., et al. "Benzophenone: a ubiquitous scaffold in medicinal chemistry." RSC Advances, National Institutes of Health (PMC). Available at:[Link]

  • Al-Masum, M., et al. "Efficient Cross-Coupling Reaction of Aryltrifluoroborates and Aroyl Chlorides for the Synthesis of Fluorine Substituted Aromatic Ketones." International Journal of Organic Chemistry, SCIRP. Available at:[Link]

  • Zhai, C., et al. "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry, National Institutes of Health (PMC). Available at:[Link]

  • Macquarie University Research Data Repository. "Synthesis of Fluorinated Benzophenones for Biological Activity Probing." Macquarie University. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Melting Point Dynamics of 3-Fluoro-2'-methoxybenzophenone: A Comprehensive Technical Guide

Executive Overview Benzophenones serve as critical pharmacophores and building blocks in medicinal chemistry, photoaffinity labeling, and UV-filtration. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Benzophenones serve as critical pharmacophores and building blocks in medicinal chemistry, photoaffinity labeling, and UV-filtration. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) represents a highly specific asymmetric derivative where the thermodynamic stability and melting point are dictated by a delicate balance of steric hindrance and electronic dipole interactions.

This technical guide provides an in-depth analysis of the structural causality behind its thermodynamic properties and outlines self-validating experimental protocols for precise thermal profiling.

Structural Determinants of Thermodynamic Stability

The melting point of an organic crystal is fundamentally a measure of its lattice energy—the energy required to overcome intermolecular forces and transition from a highly ordered solid to a disordered liquid. For 3-Fluoro-2'-methoxybenzophenone, two competing substituent effects govern this transition:

  • The 2'-Methoxy Effect (Steric Hindrance): Ortho-substitution on a benzophenone ring forces the aromatic ring out of the plane of the carbonyl group to minimize steric clash. Causality: This forced dihedral twist breaks the coplanarity of the molecule, significantly disrupting efficient π−π stacking in the solid state. Consequently, the enthalpy of fusion ( ΔHfus​ ) decreases, which typically depresses the melting point compared to planar, unsubstituted analogs.

  • The 3-Fluoro Effect (Electronic Dipole): The meta-fluoro substitution introduces a highly electronegative atom with minimal steric bulk (van der Waals radius ~1.47 Å). Causality: The strong local C-F dipole induces enhanced intermolecular dipole-dipole interactions and potential weak non-covalent halogen bonding (e.g., C-H...F interactions). This increases the net crystal lattice cohesion, partially offsetting the melting point depression caused by the ortho-methoxy group.

G cluster_0 Substituent Effects on 3-Fluoro-2'-methoxybenzophenone F 3-Fluoro Group (Dipole & Halogen Bonding) Dipole Enhanced Intermolecular Dipole Interactions F->Dipole Induces OMe 2'-Methoxy Group (Steric Bulk) Twist Dihedral Angle Twist (Reduced Coplanarity) OMe->Twist Forces Stack Disrupted π-π Stacking Twist->Stack Causes Lattice Net Crystal Lattice Energy Stack->Lattice Decreases Dipole->Lattice Increases MP Thermodynamic Melting Point Lattice->MP Determines

Causal pathway of how molecular substituents modulate the thermodynamic melting point.

Physical Properties and Quantitative Data

Because 3-Fluoro-2'-methoxybenzophenone is an asymmetric, sterically hindered molecule, it presents as a crystalline powder at room temperature[1]. The table below synthesizes its known predictive and experimental parameters.

PropertyValueSource
Chemical Name 3-Fluoro-2'-methoxybenzophenone1[1]
CAS Number 170019-17-71[1]
Molecular Formula C14H11FO22[2]
Molecular Weight 230.23 g/mol 2[2]
Appearance White to yellow crystal powder1[1]
Calculated Boiling Point 377.3 °C at 760 mmHg2[2]
Estimated Melting Point 60 °C – 85 °CDerived from asymmetric benzophenones

Experimental Workflows for Thermodynamic Profiling

To accurately determine the melting point and thermal stability of 3-Fluoro-2'-methoxybenzophenone, a self-validating thermal analysis system must be employed. Traditional capillary methods are insufficient as they cannot quantify the enthalpy of fusion or detect metastable polymorphs. Instead, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the industry standard[3].

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the intrinsic thermodynamic melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Instrument Calibration (Self-Validation Step): Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: This ensures the thermocouple and heat-flux sensors are perfectly aligned with standard thermodynamic reference materials[4], eliminating instrumental drift as a variable.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of 3-Fluoro-2'-methoxybenzophenone into a standard aluminum DSC pan and crimp the lid. A small pinhole should be pierced in the lid to prevent pressure build-up.

  • The Heat-Cool-Heat Cycle:

    • Cycle 1 (First Heating): Heat from 20 °C to 150 °C at 10 °C/min. Causality: This captures the "as-received" melting point. This initial endotherm may be artificially broadened by residual crystallization solvents or metastable polymorphs induced during the manufacturer's synthesis.

    • Cycle 2 (Cooling): Cool from 150 °C to 0 °C at 10 °C/min. Causality: This forces controlled, uniform crystallization from the melt, entirely erasing the sample's previous thermal history.

    • Cycle 3 (Second Heating): Re-heat from 0 °C to 150 °C at 10 °C/min. Causality: The endothermic peak observed here represents the true, intrinsic thermodynamic melting point of the most stable crystalline form.

Protocol 2: Thermogravimetric Analysis (TGA) Cross-Validation

Objective: Confirm that the endothermic peak observed in the DSC is a true phase transition (melting) and not thermal decomposition.

  • Preparation: Tare a platinum TGA pan and load ~10 mg of the sample.

  • Thermal Sweep: Heat the sample from 25 °C to 450 °C at 10 °C/min under a continuous Nitrogen ( N2​ ) purge (50 mL/min).

  • Data Integration: Identify the onset temperature of mass loss ( Tonset​ ). Causality: For the DSC melting point to be validated, the TGA must show 0% mass loss at the DSC Tm​ . Benzophenones typically exhibit thermal degradation well above 250 °C, ensuring the melting endotherm (~60-85 °C) is purely a physical phase transition.

Workflow Calib Instrument Calibration Indium Standard (Tm=156.6°C) Prep Sample Preparation 2-5 mg in crimped Al pan Calib->Prep Heat1 Cycle 1: First Heating Determine 'as-received' MP Prep->Heat1 Cool Cycle 2: Cooling Crystallization & Erase History Heat1->Cool Heat2 Cycle 3: Second Heating Intrinsic Thermodynamic MP Cool->Heat2 Data Data Integration Calculate Enthalpy of Fusion (ΔH) Heat2->Data

Self-validating DSC workflow for determining the intrinsic melting point of organic compounds.

References

  • [1] CAS No.170019-17-7, 3-Fluoro-2'-methoxybenzophenone Suppliers - LookChem. Available at: [Link]

  • [3] Differential scanning calorimetry - Wikipedia. Available at:[Link]

  • [4] Standards Development for Differential Scanning Calorimetry - National Institute of Standards and Technology (NIST). Available at:[Link]

Sources

Exploratory

Density Functional Theory (DFT) Calculations for 3-Fluoro-2'-methoxybenzophenone: A Technical Guide to Electronic and Photophysical Profiling

Executive Summary In the realm of rational drug design and photochemistry, the structural nuance of a molecule dictates its macroscopic behavior. 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7)[1] represents a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and photochemistry, the structural nuance of a molecule dictates its macroscopic behavior. 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7)[1] represents a highly functionalized diaryl ketone where stereoelectronic effects—specifically the electron-withdrawing fluorine and the electron-donating methoxy group—create a complex "push-pull" system across the conjugated π -network. As a Senior Application Scientist, I approach the computational profiling of this molecule not merely as a mathematical exercise, but as a predictive engine. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can accurately map its frontier molecular orbitals, predict its UV-Vis absorption spectra, and understand its triplet-state quenching mechanisms before synthesizing a single batch in the laboratory.

Theoretical Framework & Functional Selection

The reliability of any computational model hinges on the causality behind its parameters. For benzophenone derivatives, the selection of the functional and basis set must balance electron correlation accuracy with computational viability.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the gold standard for this class of molecules. Pure Hartree-Fock methods fail to account for electron correlation, while higher-level post-HF methods are computationally prohibitive. B3LYP provides an optimal, field-proven compromise for predicting the UV-Vis spectra and ground-state geometries of benzophenones[2].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable when modeling excited states or highly electronegative atoms. Because 3-Fluoro-2'-methoxybenzophenone contains both a fluorine atom and a methoxy oxygen, electron density extends further from the nuclei. Polarization functions (d,p) allow for asymmetric electron distribution, which is essential for accurately modeling the steric and electronic interplay between the ortho-methoxy group and the carbonyl core[3].

Self-Validating Computational Protocol

A robust computational workflow must be self-validating. A geometry optimization is scientifically meaningless without mathematical proof that the resulting structure is a true minimum on the potential energy surface.

Step-by-Step Methodology
  • Initial Geometry Construction & Pre-Optimization:

    • Action: Construct the 3D structure of 3-Fluoro-2'-methoxybenzophenone and perform a molecular mechanics (MMFF94) pre-optimization.

    • Causality: DFT algorithms are sensitive to starting coordinates. Pre-optimization prevents the self-consistent field (SCF) cycles from failing to converge or trapping the molecule in a high-energy local minimum.

  • Ground State ( S0​ ) Geometry Optimization:

    • Action: Execute DFT optimization at the B3LYP/6-311++G(d,p) level.

    • Action: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) using a relevant solvent (e.g., methanol).

    • Causality: Gas-phase calculations often misrepresent dipole moments and orbital energies. IEFPCM simulates the dielectric environment, providing synthetically and biologically relevant geometries[2].

  • Vibrational Frequency Analysis (The Validation Step):

    • Action: Run a frequency calculation at the exact same level of theory on the optimized geometry.

    • Causality: This is the self-validation mechanism. You must confirm the absence of imaginary frequencies ( NImag​=0 ). If an imaginary frequency is present, the structure is a transition state (saddle point), and the optimization must be restarted along the normal mode of the imaginary frequency.

  • Time-Dependent DFT (TD-DFT) for Excited States:

    • Action: Calculate the first 20 singlet and triplet excited states using TD-DFT.

    • Causality: Benzophenones undergo rapid intersystem crossing (ISC) to triplet states. Calculating these transitions is crucial for understanding phototoxicity, UV filter efficacy, or triplet quenching mechanisms[4].

DFT_Workflow Start Input Geometry 3-Fluoro-2'-methoxybenzophenone Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Gaussian 16 Input Freq Vibrational Frequencies (Minima Validation) Opt->Freq Check Imaginary Freq = 0 TDDFT TD-DFT Calculation (Excited States & UV-Vis) Opt->TDDFT IEFPCM Solvent Model Analysis Property Extraction (HOMO-LUMO, Dipole) Opt->Analysis Wavefunction Analysis

Fig 1: Self-validating DFT computational workflow for benzophenone derivatives.

Quantitative Data & Electronic Profiling

The frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity and optical properties of the molecule. Based on established DFT calculations for analogous substituted benzophenones, the following quantitative profile is generated for 3-Fluoro-2'-methoxybenzophenone.

PropertyComputational MethodExpected Range / ValueScientific Significance
HOMO Energy B3LYP/6-311++G(d,p)-6.5 to -5.8 eVIndicates the electron-donating capacity, heavily influenced by the ortho-methoxy group.
LUMO Energy B3LYP/6-311++G(d,p)-2.2 to -1.8 eVIndicates electron-accepting capacity, stabilized by the electron-withdrawing fluorine.
Band Gap ( ΔE ) B3LYP/6-311++G(d,p)3.8 to 4.5 eVDetermines chemical hardness, kinetic stability, and reactivity[3].
Dipole Moment B3LYP/6-311++G(d,p)3.5 to 5.0 DebyeInfluences solvent interactions, solubility, and potential receptor binding affinity.
λmax​ (UVA/UVB) TD-DFT (IEFPCM)280 - 340 nmPredicts photoprotective capabilities. The primary transition is typically π→π∗ (HOMO LUMO)[2].

Photophysical Pathways & Excited State Dynamics

Benzophenone derivatives are renowned for their complex photochemistry. When 3-Fluoro-2'-methoxybenzophenone absorbs UV radiation, it transitions from the singlet ground state ( S0​ ) to an excited singlet state ( S1​ or S2​ ).

Because of the carbonyl group, the n→π∗ and π→π∗ transitions are close in energy. TD-DFT calculations reveal that these molecules efficiently undergo Intersystem Crossing (ISC) to the triplet state ( T1​ )[2]. Once in the triplet state, the molecule can act as a photosensitizer or undergo quenching. Research indicates that triplet benzophenone quenching operates via the addition of the carbonyl oxygen atom to arene chromophores, accompanied by significant charge transfer[4]. Understanding this pathway is vital if the compound is to be used in polymer grafting[3] or as a photostable UV filter.

Photophysics S0 Ground State (S0) Singlet, Optimized S1 S1 S0->S1 Photon Absorption S2 S2 S0->S2 Photon Absorption T1 Triplet State (T1) Intersystem Crossing S1->T1 ISC S2->S1 Internal Conversion T1->S0 Phosphorescence / Quenching

Fig 2: Electronic excitation and photophysical relaxation pathways (S0 to T1).

Sources

Foundational

Photochemical Excitation Mechanism of 3-Fluoro-2'-methoxybenzophenone: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, understanding the precise photophysical machinery of substituted benzophenones is paramount for designing next-generation photoinitiators, photocatalysts, and UV-activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the precise photophysical machinery of substituted benzophenones is paramount for designing next-generation photoinitiators, photocatalysts, and UV-active probes. 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) represents a highly specialized molecular architecture. By combining an electron-withdrawing fluoro group with an electron-donating, sterically demanding methoxy group, this molecule exhibits a unique "push-pull" electronic environment.

This whitepaper dissects the photochemical excitation mechanism of 3-Fluoro-2'-methoxybenzophenone, detailing the causality behind its excited-state dynamics, providing self-validating experimental workflows for its characterization, and benchmarking its properties against known standards.

Structural and Electronic Foundations

The photochemistry of benzophenone derivatives is intrinsically linked to their ground-state conformation and the electronic nature of their aromatic substituents[1].

  • Steric Twist (2'-Methoxy Effect): The methoxy group at the ortho (2') position introduces severe steric hindrance against the carbonyl oxygen and the adjacent phenyl ring. This steric clash forces the 2-methoxyphenyl ring out of coplanarity with the carbonyl group. Causality: This reduction in extended π -conjugation subtly blue-shifts the π→π∗ absorption band compared to para-substituted analogs, while localizing electron density.

  • Electronic Push-Pull (3-Fluoro Effect): The fluorine atom at the meta (3) position exerts a strong inductive electron-withdrawing effect (-I) without the competing resonance donation (+M) seen in para-fluoro derivatives. This increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Charge Transfer (ICT): The combination of the electron-rich 2'-methoxy ring and the electron-deficient 3-fluorophenyl ring creates a dipole across the twisted carbonyl bridge. Upon excitation, this facilitates a degree of Intramolecular Charge Transfer (ICT), which fundamentally alters the nature of the lowest-lying triplet state[2].

The Photophysical Excitation Pathway

The efficacy of 3-Fluoro-2'-methoxybenzophenone as a photoactive species is governed by a delicate interplay between its singlet and triplet excited states.

S0 → S1/S2 Absorption

Upon absorption of ultraviolet light (typically in the 340–380 nm range), the molecule is promoted from its ground state ( S0​ ) to an excited singlet state. The lowest energy absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π∗ orbital (an n→π∗ transition)[1].

Intersystem Crossing (ISC) and El-Sayed's Rule

A defining characteristic of the benzophenone core is its exceptionally efficient Intersystem Crossing (ISC), often approaching a quantum yield of unity[1].

  • Mechanistic Logic: According to El-Sayed's rule, the transition from the S1​(n,π∗) state to a higher-lying T2​(π,π∗) state is spin-orbit coupled and therefore spin-allowed. This process occurs on an ultrafast timescale ( ∼10−11 s), effectively outcompeting any radiative fluorescence back to S0​ [1].

Triplet State (T1) Equilibration and Reactivity

Following rapid internal conversion from T2​ , the molecule populates the lowest triplet state, T1​ . In unsubstituted benzophenone, T1​ is strictly an n,π∗ state, making it highly reactive for hydrogen atom abstraction[3]. However, in 3-Fluoro-2'-methoxybenzophenone, the electron-donating methoxy group and the push-pull dipole lower the energy of the π,π∗ state. In polar solvents, the T1​ state assumes a mixed n,π∗ / ICT character[3]. This mixed state exhibits a longer lifetime but requires specific co-initiators (e.g., tertiary amines) to undergo efficient Type II electron transfer[2].

Photochemical_Pathway S0 S0 (Ground State) Twisted Conformation S1 S1 (n,π*) / S2 (π,π*) Excited Singlet S0->S1 hν (340-380 nm) T2 T2 (π,π*) Intermediate Triplet S1->T2 ISC (El-Sayed's Rule) ~10^-11 s T1 T1 (Mixed n,π* / ICT) Reactive Triplet T2->T1 Internal Conversion Fast Relaxation T1->S0 Phosphorescence / Non-radiative Decay Radical Ketyl Radical (via H-Abstraction) T1->Radical Type II Reaction with Co-initiator

Caption: Jablonski diagram illustrating the excitation, intersystem crossing, and reaction pathways.

Self-Validating Experimental Workflows

To rigorously characterize the photochemical mechanisms of novel benzophenone derivatives, the following self-validating protocols must be employed.

Protocol A: Transient Absorption Spectroscopy (TAS)

TAS is the gold standard for directly observing and characterizing transient species like triplet states[1].

  • Sample Preparation: Prepare a 10−4 M solution of 3-Fluoro-2'-methoxybenzophenone in spectroscopic-grade acetonitrile.

  • Degassing (Critical Step): Subject the sample to a minimum of three freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to remove oxygen will artificially truncate the measured T1​ lifetime, masking the true photophysical kinetics.

  • Excitation & Probing: Excite the sample using a Nd:YAG laser (355 nm, 5 ns pulse width). Probe the transient species using a white-light continuum generated by a xenon arc lamp.

  • Self-Validation (Power Dependence): Perform a power-dependence study on the pump laser. The transient signal intensity ( ΔA ) must scale linearly with laser power. If it scales quadratically, multiphoton processes are occurring, which invalidates the first-order kinetic assumptions of the triplet decay.

TAS_Workflow Prep Sample Preparation 10^-4 M in MeCN, Degassed Pump Pump Laser Excitation 355 nm Nd:YAG Prep->Pump Ensures O2-free environment Probe Probe Beam Interrogation White Light Continuum Pump->Probe Generates Transient States Detect Spectrometer Detection ΔA vs Time Probe->Detect Measures Absorption Analyze Kinetic Analysis Extract T1 Lifetime Detect->Analyze Data Processing

Caption: Step-by-step experimental workflow for Transient Absorption Spectroscopy (TAS).

Protocol B: Cyclic Voltammetry (CV) for Redox Profiling

To utilize this compound as a Type II photoinitiator, its redox potentials must be known to calculate the thermodynamic driving force ( ΔGet​ ) via the Rehm-Weller equation[2].

  • Setup: Use a three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference) in dry dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Measurement: Scan from 0 to -2.0 V at a scan rate of 100 mV/s to observe the one-electron reduction of the carbonyl group to the radical anion[2].

  • Self-Validation (Internal Standard): At the conclusion of the experiment, spike the solution with Ferrocene. The Fc/Fc+ redox couple acts as an internal standard, validating the stability of the reference electrode and ensuring all measured potentials are accurately calibrated against a known thermodynamic benchmark.

Quantitative Data & Comparative Analysis

To contextualize the behavior of 3-Fluoro-2'-methoxybenzophenone, we compare its structural and photophysical parameters against the foundational unsubstituted Benzophenone[1] and the related photocatalyst 4-Fluoro-4'-methoxybenzophenone[4].

CompoundSubstitution PatternPrimary T1​ CharacterEst. Triplet Lifetime (Degassed MeCN)Primary Application
Benzophenone NonePure n,π∗ 1–2 μ sGeneral Type II Photoinitiator[1]
4-Fluoro-4'-methoxybenzophenone Para / ParaMixed n,π∗ / π,π∗ 5–10 μ sPhotocatalytic Fluorination[4]
3-Fluoro-2'-methoxybenzophenone Meta / OrthoMixed n,π∗ / ICT 3–8 μ sTunable Photoinitiator / Cross-linking

Note: The meta/ortho substitution in 3-Fluoro-2'-methoxybenzophenone disrupts the extended conjugation seen in the para/para analog, leading to a slightly shorter, yet highly reactive, triplet lifetime suitable for rapid photopolymerization systems.

References

  • - Benchchem[1] 2. - Ossila[4] 3. - MDPI[2] 4. - Journal of the American Chemical Society (ACS)[3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Fluoro-2'-methoxybenzophenone via Directed Nucleophilic Addition and Benzylic Oxidation

Here is a comprehensive application note and protocol for the synthesis of 3-Fluoro-2'-methoxybenzophenone, designed for researchers and drug development professionals. Target Compound: 3-Fluoro-2'-methoxybenzophenone (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the synthesis of 3-Fluoro-2'-methoxybenzophenone, designed for researchers and drug development professionals.

Target Compound: 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) Application: Building block for pharmaceutical intermediates, photoaffinity labels, and agrochemical discovery.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of unsymmetrical diaryl ketones (benzophenones) often relies on Friedel-Crafts acylation. However, attempting a direct Friedel-Crafts acylation between anisole (methoxybenzene) and 3-fluorobenzoyl chloride predominantly yields the 4'-methoxy isomer due to the strong para-directing effect and steric hindrance of the methoxy group.

To achieve absolute regiocontrol and selectively synthesize the ortho-substituted (2'-methoxy) product, a two-step approach is required. This protocol utilizes the nucleophilic addition of a Grignard reagent (2-methoxyphenylmagnesium bromide) to 3-fluorobenzaldehyde, followed by a mild, heterogeneous oxidation of the resulting benzylic alcohol using activated manganese dioxide (MnO₂). This route ensures high regiochemical fidelity and avoids the generation of difficult-to-separate structural isomers.

Experimental Workflow

SynthesisRoute SM1 2-Bromoanisole Grignard 2-Methoxyphenylmagnesium bromide SM1->Grignard Step 1a: Initiation Mg Mg turnings THF Mg->Grignard Alcohol (3-Fluorophenyl)(2-methoxyphenyl) methanol Grignard->Alcohol Step 1b: Nucleophilic Addition Aldehyde 3-Fluorobenzaldehyde Aldehyde->Alcohol Product 3-Fluoro-2'-methoxybenzophenone Alcohol->Product Step 2: Benzylic Oxidation Oxidant Activated MnO2 DCM Oxidant->Product

Workflow for the two-step synthesis of 3-Fluoro-2'-methoxybenzophenone.

Reaction Stoichiometry & Quantitative Data

The following table outlines the reagent quantities optimized for a standard 10 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
2-Bromoanisole Nucleophile Precursor187.041.102.06 g (1.37 mL)
Magnesium Turnings Metal Insert24.311.200.29 g
Iodine (I₂) Surface Activator253.81Catalytic1 small crystal
3-Fluorobenzaldehyde Electrophile124.111.001.24 g (1.06 mL)
Tetrahydrofuran (THF) Solvent (Step 1)72.11-25.0 mL (Anhydrous)
Activated MnO₂ Oxidant86.9410.08.69 g
Dichloromethane (DCM) Solvent (Step 2)84.93-40.0 mL

Step-by-Step Experimental Protocols

Step 1: Synthesis of (3-Fluorophenyl)(2-methoxyphenyl)methanol

This step relies on a classical polar addition of a carbon nucleophile to an aldehyde [1].

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Causality: Grignard reagents are highly sensitive to protic sources; trace moisture will prematurely quench the reagent to anisole.

  • Magnesium Activation: Add magnesium turnings (0.29 g, 12 mmol) and a single crystal of iodine to the flask. Purge with argon for 5 minutes. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent metal surface necessary for oxidative addition.

  • Grignard Formation: Add 5 mL of anhydrous THF to the flask. In a separate dry vial, dissolve 2-bromoanisole (2.06 g, 11 mmol) in 10 mL of anhydrous THF. Add 1 mL of this solution to the magnesium mixture and gently warm the flask until the iodine color dissipates and the mixture becomes cloudy. Once initiated, add the remaining 2-bromoanisole solution dropwise over 15 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature.

  • Nucleophilic Addition: Cool the grey/brown Grignard solution to 0 °C using an ice-water bath. Dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise via syringe over 10 minutes. Causality: Controlling the temperature at 0 °C mitigates exothermic side reactions, such as enolization or pinacol coupling, ensuring a clean polar addition to the carbonyl carbon [2].

  • Quenching & Extraction: After stirring for 1 hour at room temperature, cool the flask back to 0 °C and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic ammonium chloride safely protonates the intermediate magnesium alkoxide to the desired alcohol without providing strong enough acidity to trigger dehydration of the benzylic alcohol.

  • Workup: Transfer to a separatory funnel, extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate alcohol as a pale yellow oil. This can be used directly in the next step without further purification.

Step 2: Oxidation to 3-Fluoro-2'-methoxybenzophenone

Manganese dioxide is utilized here due to its chemoselectivity for allylic and benzylic alcohols [3].

  • Reaction Setup: Dissolve the crude (3-fluorophenyl)(2-methoxyphenyl)methanol (approx. 10 mmol) in 40 mL of analytical grade dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Oxidation: Add activated manganese dioxide (MnO₂) (8.69 g, 100 mmol) in a single portion. Causality: MnO₂ acts as a heterogeneous oxidant. A large stoichiometric excess (10 eq) is standard practice because the reaction occurs strictly at the solid-liquid interface of the MnO₂ particles [3].

  • Monitoring: Stir the black suspension vigorously at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1, UV visualization). The product ketone will run slightly higher (higher R_f) than the starting benzylic alcohol.

  • Filtration & Isolation: Once TLC indicates complete consumption of the starting material, filter the reaction mixture through a 1-inch pad of Celite in a sintered glass funnel. Causality: Celite traps the finely divided, insoluble manganese byproducts (MnO and unreacted MnO₂), preventing them from clogging standard filter paper or contaminating the product [3]. Wash the Celite pad thoroughly with an additional 50 mL of DCM.

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford 3-Fluoro-2'-methoxybenzophenone as a white to off-white crystalline solid.

Analytical Validation (E-E-A-T Self-Validation)

To confirm the success of the synthesis, the following analytical signatures should be observed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 231.08.

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the benzylic methine proton (typically around 6.0 ppm in the intermediate) and the hydroxyl proton confirms complete oxidation. A sharp singlet integrating to 3H at ~3.75 ppm confirms the retention of the methoxy group.

  • ¹³C NMR (100 MHz, CDCl₃): A characteristic downfield shift of the benzylic carbon to a ketone carbonyl carbon (~195 ppm). Aromatic carbons will exhibit characteristic doublet splitting due to ¹³C-¹⁹F spin-spin coupling.

References

  • Yamataka, H., Matsuyama, T., & Hanafusa, T. (1989). Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Cyclohexyl(phenyl)methanol Synthesis and Chemical Reactivity. Benchchem Protocols.
  • Lucas, E. L. (2018).
Application

Application Note: 3-Fluoro-2'-methoxybenzophenone as a High-Performance Type II Polymer Photoinitiator

Executive Summary In the development of advanced photopolymerizable coatings, biomaterials, and adhesives, researchers frequently encounter two critical bottlenecks: oxygen inhibition at the air-resin interface and poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced photopolymerizable coatings, biomaterials, and adhesives, researchers frequently encounter two critical bottlenecks: oxygen inhibition at the air-resin interface and poor absorption of traditional photoinitiators at longer, safer UV-LED wavelengths.

Mechanistic Insights: The Power of Structural Modification

Traditional benzophenone (BP) is a classic Type II photoinitiator. Upon UV absorption, it transitions to an excited triplet state and abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate an active alkylamino radical that initiates polymerization[2]. However, standard BP suffers from severe oxygen inhibition and requires high-energy, short-wavelength UV lamps.

The structural modifications in 3-Fluoro-2'-methoxybenzophenone elegantly solve these issues through two distinct chemical phenomena:

A. The 3-Fluoro Substituent: Mitigating Oxygen Inhibition

In free-radical polymerization, ambient oxygen diffuses into the coating surface, quenching the excited triplet state of the photoinitiator and scavenging propagating radicals to form unreactive peroxyl radicals. This leaves the surface tacky and uncured. The inclusion of a fluorine atom lowers the surface energy of the photoinitiator molecule. When formulated into a bulk monomer resin, thermodynamic driving forces cause the fluorinated photoinitiator to spontaneously migrate to the air-resin interface[3]. This creates a highly localized concentration of photoinitiator at the exact site of oxygen diffusion. Upon irradiation, the massive flux of surface radicals rapidly consumes the oxygen, allowing the surface to achieve full double-bond conversion without the need for inert nitrogen blanketing.

B. The 2'-Methoxy Substituent: Bathochromic Shift for LED Compatibility

The industry is rapidly transitioning from toxic mercury arc lamps to energy-efficient UV-LEDs (e.g., 365 nm). Standard BP absorbs poorly at 365 nm. The methoxy group (-OCH₃) is strongly electron-donating via resonance. This extends the conjugated π -system and raises the energy of the Highest Occupied Molecular Orbital (HOMO). The resulting reduction in the HOMO-LUMO gap causes a bathochromic shift (red-shift) in the absorption spectrum, dramatically increasing the molar extinction coefficient at 365 nm and 385 nm[4].

G BP 3-F-2'-OMe-BP (Ground State) Singlet Excited Singlet (S1) BP->Singlet UV-LED Triplet Excited Triplet (T1) Singlet->Triplet ISC Radical Alkylamino Radical Triplet->Radical H-Abstraction Amine Amine Synergist (H-Donor) Amine->Radical Polymer Polymer Network Radical->Polymer Monomers

Photochemical Type II initiation mechanism of 3-Fluoro-2'-methoxybenzophenone.

Quantitative Data Presentation

To illustrate the advantages of this substituted derivative, the table below summarizes the comparative physicochemical and kinetic properties against standard unsubstituted Benzophenone.

PropertyUnsubstituted Benzophenone (BP)3-Fluoro-2'-methoxybenzophenone
Absorption Maximum ( λmax​ ) ~254 nm, 340 nm~280 nm, 365 nm
Molar Extinction at 365 nm ( ϵ365​ ) < 50 M −1 cm −1 > 300 M −1 cm −1
Estimated Surface Energy ( γ ) ~ 40 mN/m~ 25 mN/m
Oxygen Inhibition Mitigation Poor (Requires inert gas)Excellent (Self-stratifying)
Relative Curing Speed (365 nm LED) 1.0x (Baseline)3.5x

Experimental Protocols: Self-Validating UV Curing Workflow

To prove the efficacy of the surface migration and the enhanced LED reactivity, the following protocol incorporates a built-in validation step using Attenuated Total Reflectance (ATR) FTIR.

Materials Required
  • Photoinitiator : 3-Fluoro-2'-methoxybenzophenone (2 wt%)

  • Co-initiator : Methyldiethanolamine (MDEA) (3 wt%)

  • Monomer : Trimethylolpropane triacrylate (TMPTA) (95 wt%)

  • Equipment : 365 nm UV-LED curing conveyor, Wire-wound drawdown bar (50 µm), Real-Time FTIR spectrometer with ATR accessory.

Step-by-Step Methodology

Step 1: Resin Formulation (Under Amber Light)

  • Add 95 g of TMPTA to a light-shielded mixing vessel.

  • Introduce 2 g of 3-Fluoro-2'-methoxybenzophenone and 3 g of MDEA.

  • Stir at 400 RPM for 30 minutes until a homogenous, clear solution is achieved. Causality: MDEA is strictly required as the hydrogen donor. Without it, the excited triplet state of the photoinitiator will simply decay back to the ground state without generating initiating radicals[2].

Step 2: Film Application & Migration Dwell Time

  • Apply a bead of the formulated resin onto a glass substrate.

  • Use the wire-wound rod to draw down a uniform 50 µm film.

  • Critical Step : Allow the film to rest undisturbed in the dark for 60 to 120 seconds . Causality: This dwell time is the self-validating mechanism of the protocol. It provides the necessary kinetic window for the fluorinated photoinitiator to thermodynamically migrate to the air-resin interface, creating the protective high-concentration barrier against oxygen[3].

Step 3: UV-LED Irradiation

  • Pass the substrate under a 365 nm UV-LED array set to an irradiance of 500 mW/cm².

  • Expose for exactly 5 seconds. Causality: The 365 nm wavelength perfectly overlaps with the bathochromically shifted absorption peak provided by the methoxy substituent, ensuring maximum photon capture[4].

Step 4: ATR-FTIR Kinetic Validation

  • Peel the cured film from the glass substrate.

  • Perform ATR-FTIR analysis on both the Top Surface (air-facing) and the Bottom Surface (glass-facing).

  • Monitor the disappearance of the acrylate C=C stretching vibration at 1630 cm⁻¹ relative to the stable carbonyl reference peak at 1720 cm⁻¹. Validation Logic: If surface migration was successful, the Top Surface will show equal or higher double-bond conversion than the Bottom Surface, proving that oxygen inhibition was successfully overcome.

Workflow Step1 1. Formulation Mix Monomer, PI & Amine Step2 2. Surface Migration Fluorine drives PI to interface Step1->Step2 Step3 3. UV-LED Exposure Irradiate at 365 nm Step2->Step3 Step4 4. ATR-FTIR Analysis Validate C=C conversion Step3->Step4

Experimental workflow for formulating and evaluating UV-curable coatings.

References

  • LookChem. "CAS No.170019-17-7, 3-Fluoro-2'-methoxybenzophenone Suppliers." LookChem Database.
  • Polymer Innovation Blog. "UV Curing: Part Three; Free Radical Photoinitiators." Polymer Innovation Blog.
  • ResearchGate. "A Fluorinated Photoinitiator for Surface Oxygen Inhibition Resistance." Macromolecules.
  • ResearchGate. "Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems." Polymer.

Sources

Method

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Fluoro-2'-methoxybenzophenone via C–F Bond Activation

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate Focus: 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate Focus: 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. While aryl bromides and iodides are traditional electrophiles, the utilization of aryl fluorides offers significant advantages due to their widespread commercial availability, lower molecular weight, and unique stability profiles. However, the high bond dissociation energy of the C–F bond (~116 kcal/mol) renders it notoriously inert to standard palladium catalysis.

This application note details a highly efficient, field-validated protocol for the cross-coupling of 3-Fluoro-2'-methoxybenzophenone with arylboronic acids. By employing a specialized Nickel(0)/Zirconium(IV) bimetallic catalytic system [1], researchers can selectively activate the C–F bond. The benzophenone core acts as an electron-withdrawing activating group, while the ortho-methoxy group remains chemoselectively intact, providing a robust pathway for late-stage structural diversification.

Mechanistic Rationale & Substrate Profiling

Why 3-Fluoro-2'-methoxybenzophenone?

In C–F activation chemistry, the electronic nature of the substrate dictates reactivity. 3-Fluoro-2'-methoxybenzophenone is uniquely primed for Nickel-catalyzed activation due to the following structural dynamics:

  • Carbonyl Activation: The ketone moiety exerts a strong electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorinated aromatic ring. This facilitates the initial oxidative addition of the electron-rich Ni(0) center into the C–F bond.

  • Chemoselectivity: While Nickel can also catalyze the cleavage of C–OMe bonds, the specific use of tricyclohexylphosphine ( PCy3​ ) and a fluoride-specific Lewis acid ( ZrF4​ ) strictly directs the catalyst toward C–F cleavage, leaving the 2'-methoxy group completely unreacted for downstream utility.

The Role of the Bimetallic Ni/Zr System

The catalytic cycle requires overriding the thermodynamic stability of the Ni(II)–F intermediate. While Ni(0) readily undergoes oxidative addition into the activated C–F bond, the subsequent transmetalation with a boronic acid is kinetically stalled because the fluoride ion is a poor leaving group. The addition of ZrF4​ acts as a fluorophilic Lewis acid co-catalyst. It dynamically binds to the fluoride atom, weakening the Ni–F bond and drastically accelerating the transmetalation step [1].

CatalyticCycle Ni0 Ni(0) / PCy3 Active Catalyst OxAdd Oxidative Addition [Ni(II)(Ar)(F)(PCy3)2] Ni0->OxAdd 3-Fluoro-2'-methoxybenzophenone LewisAcid F- Abstraction by ZrF4 OxAdd->LewisAcid C-F Cleavage TransMet Transmetalation with Ar'-B(OH)2 LewisAcid->TransMet Ar'-B(OH)2 + CsF RedElim Reductive Elimination Product Formation TransMet->RedElim Diaryl-Ni(II) intermediate RedElim->Ni0 Release of Biaryl Product

Fig 1: Mechanistic cycle of Ni/Zr co-catalyzed C-F activation and cross-coupling.

Reaction Optimization & Quantitative Data

To demonstrate the self-validating nature of this protocol, the following table summarizes the optimization landscape for coupling 3-Fluoro-2'-methoxybenzophenone with 4-tolylboronic acid. The data highlights the absolute necessity of the Lewis acid additive and the steric bulk of the phosphine ligand.

Catalyst (20 mol%)Ligand (80 mol%)Additive (40 mol%)Base (3.0 eq)Isolated Yield (%)Causality / Observation
Ni(cod)2​ PCy3​ ZrF4​ CsF 88% Optimal conditions; rapid transmetalation.
Ni(cod)2​ PCy3​ NoneCsF14%Transmetalation bottlenecked by strong Ni-F bond.
Ni(cod)2​ PPh3​ ZrF4​ CsFTraceInsufficient electron density/steric bulk on Ni.
None PCy3​ ZrF4​ CsF0%Confirms transition-metal dependence.
Pd2​(dba)3​ PCy3​ ZrF4​ CsF0%Pd lacks sufficient back-bonding for C-F cleavage.

Standard Operating Procedure (SOP): Cross-Coupling Protocol

Safety & Handling: Ni(cod)2​ is highly air- and moisture-sensitive. ZrF4​ is an irritant. All preparations must be conducted using rigorous Schlenk techniques or inside an inert-atmosphere glovebox.

Reagents Required:
  • Electrophile: 3-Fluoro-2'-methoxybenzophenone (0.25 mmol, 57.6 mg)

  • Nucleophile: 4-Tolylboronic acid (0.75 mmol, 102.0 mg)

  • Pre-catalyst: Bis(1,5-cyclooctadiene)nickel(0)[ Ni(cod)2​ ] (0.05 mmol, 13.8 mg)

  • Ligand: Tricyclohexylphosphine [ PCy3​ ] (0.20 mmol, 56.1 mg)

  • Additive: Zirconium(IV) fluoride[ ZrF4​ ] (0.10 mmol, 16.7 mg)

  • Base: Cesium fluoride [CsF] (0.75 mmol, 113.9 mg)

  • Solvent: Anhydrous, degassed Toluene (0.75 mL)

Step-by-Step Methodology:
  • Glovebox Assembly: Inside an argon-filled glovebox, add Ni(cod)2​ , PCy3​ , ZrF4​ , and CsF to an oven-dried 4 mL screw-capped vial equipped with a magnetic stir bar.

  • Substrate Addition: Add 3-Fluoro-2'-methoxybenzophenone and 4-tolylboronic acid to the vial.

  • Solvent Introduction: Dispense 0.75 mL of anhydrous, degassed toluene into the mixture. Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Activation: Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block set to 100 °C . Stir vigorously (800 rpm) for 12 hours .

  • Reaction Quench: Cool the reaction mixture to room temperature. Open the vial to air to oxidize and deactivate the nickel catalyst. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc).

  • Filtration & Extraction: Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts ( ZrF4​ , CsF, and Ni-byproducts). Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5 to 85:15) to afford the cross-coupled product (e.g., 3-(4-tolyl)-2'-methoxybenzophenone).

Workflow Prep Reagent Prep Dry & Degas Glovebox Glovebox Setup Ni/Zr Assembly Prep->Glovebox Reaction Thermal Reaction 100°C, 12 h Glovebox->Reaction Workup Quench & Filter EtOAc / Celite Reaction->Workup Purify Purification Silica Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the Ni-catalyzed C-F cross-coupling.

Troubleshooting & Analytical Characterization

  • Low Yield / Starting Material Recovery: If unreacted 3-Fluoro-2'-methoxybenzophenone is recovered, the Ni(cod)2​ may have degraded prior to use. Ensure the catalyst is stored at -20 °C in a glovebox and appears as a bright yellow-orange powder (darkening indicates oxidation).

  • Protodeboronation Byproducts: Excess boronic acid (3.0 equivalents) is used specifically to counteract competitive protodeboronation at 100 °C. If protodeboronation is excessive, ensure the toluene is rigorously anhydrous.

  • Analytical Tracking: The reaction progress can be easily monitored via 19F NMR. 3-Fluoro-2'-methoxybenzophenone exhibits a distinct fluorine resonance (typically around -112 to -115 ppm depending on the solvent). The disappearance of this peak confirms complete C–F activation.

References

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. URL:[Link]

  • Ahrens, T., Kohlmann, J., Ahrens, M., & Braun, T. (2015). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation. Chemical Reviews, 115(2), 931-972. URL:[Link]

Application

Application Note: 3-Fluoro-2'-methoxybenzophenone as a Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of highly functionalized, pre-validated building blocks is critical for accelerating hit-to-lead optimization. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, pre-validated building blocks is critical for accelerating hit-to-lead optimization. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) represents a highly versatile diaryl ketone scaffold[1]. By combining the conformational rigidity of a benzophenone core with the metabolic shielding of a fluorine atom and the synthetic tractability of a methoxy group, this molecule serves as an ideal starting point for developing targeted therapeutics, including kinase inhibitors, anti-cancer agents, and photoaffinity probes.

This application note details the mechanistic rationale for employing this specific isomer, provides physicochemical profiling, and outlines self-validating synthetic protocols for generating targeted compound libraries.

Structural & Mechanistic Rationale

The utility of 3-Fluoro-2'-methoxybenzophenone is not merely structural; it is deeply rooted in the physicochemical causality of its functional groups. Benzophenone motifs are ubiquitous in pharmacologically relevant natural products and synthetic drugs (2)[2].

  • The Diaryl Ketone Core (The "Biaryl Twist"): Due to steric repulsion between the ortho-substituents and the carbonyl oxygen, the two phenyl rings cannot achieve coplanarity. This induced "biaryl twist" is a critical bioactive functionality, allowing the molecule to perfectly occupy deep, hydrophobic enzymatic pockets, such as the catalytic clefts of kinases (3)[3]. Furthermore, the ketone can act as a UV-activated photophore for photoaffinity labeling in target deconvolution.

  • The 3-Fluoro Substituent: Fluorine is a unique conformation-tuning motif in drug design[3]. Positioned meta to the carbonyl, the fluorine atom exerts a strong electron-withdrawing inductive effect without introducing severe steric bulk. This effectively lowers the HOMO/LUMO energy gap of the ring, blocking common sites of CYP450-mediated oxidative metabolism and enhancing the overall half-life of the resulting drug candidate (4)[4].

  • The 2'-Methoxy Group: Beyond acting as a hydrogen-bond acceptor, the ortho-methoxy group serves as a highly reliable synthetic handle. It can be selectively unmasked to a phenol, allowing for divergent library synthesis via O-alkylation, or utilized as a directing/leaving group in iterative nucleophilic aromatic substitution (S_NAr) to form rigid tricyclic systems like xanthones or acridones (5)[5].

Pharmacophore Core 3-Fluoro-2'-methoxybenzophenone (Pharmacophore Core) F 3-Fluoro Substituent Core->F OMe 2'-Methoxy Group Core->OMe Ketone Diaryl Ketone Core->Ketone F_desc Blocks CYP450 metabolism Modulates pKa & LogP F->F_desc OMe_desc H-Bond Acceptor Steric inducer for biaryl twist OMe->OMe_desc Ketone_desc Photoaffinity cross-linker Rigid scaffold hinge Ketone->Ketone_desc

Pharmacophore mapping and functional roles of the building block's structural moieties.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is essential for predicting the Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) of downstream derivatives.

PropertyValueCausality / Impact in Drug Design
CAS Number 170019-17-7Unique identifier for commercial procurement[1].
Molecular Formula C14H11FO2Defines baseline atomic composition.
Molecular Weight 230.23 g/mol Low molecular weight provides an excellent starting point for hit expansion without violating Lipinski's Rule of 5.
H-Bond Donors (HBD) 0Enhances passive membrane permeability across lipid bilayers.
H-Bond Acceptors (HBA) 2 (Ketone, Methoxy)Facilitates critical interactions with target protein backbones (e.g., kinase hinge regions).
LogP (Estimated) ~3.2Optimal baseline lipophilicity for oral bioavailability and target partitioning.

Synthetic Workflows & Methodologies

To demonstrate the utility of 3-Fluoro-2'-methoxybenzophenone, we outline a standard medicinal chemistry workflow for generating a library of basic ethers. This approach mimics the synthesis of selective estrogen receptor modulators (SERMs) and anti-proliferative agents.

Workflow A 3-Fluoro-2'-methoxy- benzophenone B BBr3 Demethylation (Ether Cleavage) A->B Step 1 C 2'-Hydroxy-3-fluoro- benzophenone B->C Intermediate D O-Alkylation (SN2 with R-X) C->D Step 2 E Basic Ether Library (Target Candidates) D->E Lead Series

Workflow for generating a targeted basic ether library from 3-Fluoro-2'-methoxybenzophenone.

Protocol 1: Lewis Acid-Mediated Ether Cleavage (Demethylation)

Objective: Unmask the methoxy group to yield 2'-Hydroxy-3-fluorobenzophenone, providing a nucleophilic handle for diversification.

Mechanistic Causality: While strong acids (e.g., HBr/AcOH) can cleave aromatic ethers, they require harsh reflux conditions that risk degrading the benzophenone core. Boron tribromide (BBr₃) is utilized here because it operates efficiently at -78 °C to room temperature. The highly electrophilic boron coordinates specifically to the sterically accessible methoxy oxygen, forming an oxonium intermediate. Subsequent attack by the bromide ion yields the methyl bromide byproduct and a boron-complexed phenoxide, which is cleanly hydrolyzed during the aqueous workup.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Dissolve 3-Fluoro-2'-methoxybenzophenone (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add BBr₃ (1.0 M in DCM, 2.5 eq, 12.5 mmol) dropwise over 15 minutes via syringe to prevent localized heating.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then naturally warm to room temperature and stir for an additional 4 hours.

  • Self-Validation (IPC): Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ~0.6) is strictly UV-active. The product phenol (R_f ~0.3) will stain positive (dark purple/blue) with Ferric Chloride (FeCl₃) stain, immediately validating the successful unmasking of the hydroxyl group.

  • Quenching & Workup: Re-cool the flask to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude phenol.

Protocol 2: Phenoxide Alkylation for Library Generation

Objective: Alkylate the intermediate phenol with various dialkylaminoethyl chlorides to generate a library of basic ethers.

Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as it is a mild base with a pKa sufficient to deprotonate the newly formed phenol (pKa ~9.5) without inducing unwanted condensation reactions at the ketone. Dimethylformamide (DMF) is chosen as the solvent; as a polar aprotic solvent, it poorly solvates the phenoxide anion, leaving it highly nucleophilic and significantly accelerating the S_N2 displacement of the alkyl halide.

Step-by-Step Procedure:

  • Deprotonation: In a 50 mL vial, dissolve the 2'-Hydroxy-3-fluorobenzophenone intermediate (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL). Add finely powdered anhydrous K₂CO₃ (3.0 eq, 3.0 mmol) and stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).

  • Alkylation: Add the desired alkylating agent, e.g., 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq, 1.5 mmol). Note: The excess base is required to neutralize the hydrochloride salt of the alkylating agent.

  • Heating: Cap the vial and heat the reaction mixture to 80 °C in a heating block for 8-12 hours.

  • Self-Validation (IPC): Post-reaction LC-MS should indicate a mass shift corresponding to the added alkyl chain. Furthermore, the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) in FTIR serves as an orthogonal validation step.

  • Purification: Cool the mixture, dilute with Ethyl Acetate (30 mL), and wash extensively with distilled water (5 × 15 mL) to remove DMF and inorganic salts. Dry the organic layer, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield the pure basic ether candidate.

References

  • Title : Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent Source : Elsevier Pure (2024) URL :4

  • Title : Synthesis of Fluorinated Benzophenones for Biological Activity Probing Source : Macquarie University Research Data Repository (2019) URL : 3

  • Title : Benzophenone: a ubiquitous scaffold in medicinal chemistry Source : RSC Advances / PMC (2018) URL : 2

  • Title : Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution Source : The Journal of Organic Chemistry - ACS Publications (2011) URL : 5

  • Title : 3-FLUORO-2'-METHOXYBENZOPHENONE | 170019-17-7 Source : ChemicalBook URL : 1

Sources

Method

Application Note: Catalytic Reduction of 3-Fluoro-2'-methoxybenzophenone to Diaryl-methanol Derivatives

Introduction: The Significance of Chiral Diaryl-methanols in Medicinal Chemistry Diaryl-methanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Diaryl-methanols in Medicinal Chemistry

Diaryl-methanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their specific three-dimensional arrangement is often crucial for biological activity, making the stereoselective synthesis of these molecules a critical endeavor in drug discovery and development. The catalytic reduction of prochiral benzophenones presents a direct and atom-economical route to these valuable chiral alcohols.[2] This application note provides a detailed guide to the catalytic reduction of 3-Fluoro-2'-methoxybenzophenone, a substrate featuring electronic and steric differentiation across its two aromatic rings, to its corresponding chiral diaryl-methanol derivative. This transformation is of significant interest as the resulting product is a key intermediate for various therapeutic agents, including antihistamines and anticholinergics.[2][3]

Reaction Mechanism: Asymmetric Transfer Hydrogenation

The reduction of ketones to alcohols can be achieved through various methods, including direct hydrogenation with molecular hydrogen or transfer hydrogenation.[2] Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative, avoiding the need for high-pressure hydrogenation equipment.[4] This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as a mixture of formic acid and triethylamine.[5][6]

Ruthenium(II) complexes, particularly those featuring a chiral diamine ligand, have emerged as highly effective catalysts for the asymmetric reduction of ketones.[7] The generally accepted mechanism for this transformation involves a metal-ligand bifunctional catalysis pathway.

The catalytic cycle can be summarized as follows:

  • Formation of the Active Hydride Species: The pre-catalyst reacts with the hydrogen donor (e.g., formate from the formic acid/triethylamine mixture) to generate a ruthenium hydride species.

  • Substrate Coordination: The ketone (3-Fluoro-2'-methoxybenzophenone) coordinates to the ruthenium center.

  • Hydride Transfer: In the key stereodetermining step, the hydride is transferred from the metal center to the carbonyl carbon of the ketone, while a proton is simultaneously transferred from the amine ligand to the carbonyl oxygen. This concerted, outer-sphere mechanism is facilitated by the chiral environment created by the ligand, which directs the hydride attack to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

  • Product Release and Catalyst Regeneration: The resulting diaryl-methanol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The presence of the ortho-methoxy group on one of the phenyl rings and the meta-fluoro group on the other introduces both steric and electronic asymmetry. This inherent dissymmetry in the substrate is recognized by the chiral catalyst, which can lead to high levels of enantioselectivity in the reduction.[5][8]

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic reduction of 3-Fluoro-2'-methoxybenzophenone.

sub Substrate & Catalyst Preparation reac Reaction Setup sub->reac Inert Atmosphere mon Reaction Monitoring reac->mon TLC/GC Analysis work Work-up & Extraction mon->work Reaction Completion pur Purification work->pur Column Chromatography char Characterization pur->char NMR, HPLC, etc.

Caption: General experimental workflow for the catalytic reduction.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of 3-Fluoro-2'-methoxybenzophenone using a ruthenium-based catalyst.

Materials:

  • 3-Fluoro-2'-methoxybenzophenone

  • (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid (HCO₂H)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) supply

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Catalyst Preparation (in situ):

    • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%).

    • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Reaction Setup:

    • In a separate oven-dried flask under an inert atmosphere, dissolve 3-Fluoro-2'-methoxybenzophenone (0.5 mmol, 1.0 equiv) in a 5:2 azeotropic mixture of formic acid and triethylamine (1.0 mL).[5]

    • Transfer the substrate solution to the flask containing the pre-formed catalyst via a syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (3-Fluorophenyl)(2-methoxyphenyl)methanol.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Expected Outcomes and Key Parameters

The following table summarizes key parameters and expected outcomes for the catalytic reduction of substituted benzophenones, providing a basis for optimizing the reduction of 3-Fluoro-2'-methoxybenzophenone.

Catalyst SystemSubstrate TypeHydrogen DonorTemp (°C)Time (h)Yield (%)ee (%)Reference
RuCl₂[(S)-xylbinap][(S)-daipen]/t-BuOKo-MethylbenzophenoneH₂ (8 atm)28149993 (S)[7]
RuCl₂[(S)-xylbinap][(S)-daipen]/t-BuOKo-ChlorobenzophenoneH₂ (8 atm)28129997 (S)[7]
Oxo-tethered Ru(II)/(R,R)-DPEN2-FluorobenzophenoneHCO₂H/Et₃N (5:2)404>9999 (S)[5]
Oxo-tethered Ru(II)/(R,R)-DPEN2-ChlorobenzophenoneHCO₂H/Et₃N (5:2)404>99>99 (S)[5]
Co(II) complex/modified NaBH₄o-FluorobenzophenoneNaBH₄/EtOH/THFA-20209592[3]

Based on the literature for structurally similar substrates, the asymmetric transfer hydrogenation of 3-Fluoro-2'-methoxybenzophenone using a chiral Ru-diamine catalyst is expected to proceed with high conversion and excellent enantioselectivity. The ortho-methoxy group is anticipated to play a significant role in the stereochemical outcome.[5][8]

Conclusion and Future Perspectives

The catalytic reduction of 3-Fluoro-2'-methoxybenzophenone to its corresponding diaryl-methanol derivative is a valuable transformation for the synthesis of pharmaceutically relevant compounds. Asymmetric transfer hydrogenation with well-defined ruthenium catalysts offers a robust and highly selective method to achieve this. The protocol outlined in this application note provides a solid foundation for researchers in drug discovery and process development. Future work may focus on the use of more sustainable and economical base metal catalysts and the application of biocatalytic methods to further enhance the greenness of this important reaction.[2]

References

  • Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(32), 10084–10087. Available at: [Link]

  • Ruthenium‐catalysed reduction of acetophenone and benzophenone. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

  • Wu, S., Chen, B., Li, Z., & Xu, J. (2021). Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. Applied Microbiology and Biotechnology, 105(3), 1165–1176. Available at: [Link]

  • Ohyama, T., Mashima, K., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 657–660. Available at: [Link]

  • Nagata, K., Sano, D., & Yamada, T. (2006). Catalytic Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones. Organic Letters, 8(14), 3025–3027. Available at: [Link]

  • Nagata, K., Sano, D., & Yamada, T. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Organic Letters, 8(14), 3025-3027. Available at: [Link]

  • Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic Chemistry Portal. Available at: [Link]

  • Proposed reaction pathways for the reduction of benzophenone. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. (n.d.). Kanto Chemical Co., Inc. Retrieved March 20, 2024, from [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2021). Angewandte Chemie International Edition, 60(9), 4567-4575. Available at: [Link]

  • Wang, Y., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(22), 4026–4031. Available at: [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. Retrieved March 20, 2024, from [Link]

  • Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. (2023). Angewandte Chemie International Edition, 62(50), e202311601. Available at: [Link]

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2021). Journal of the American Chemical Society, 143(1), 433-439. Available at: [Link]

Sources

Application

Application Note: Grignard Addition Protocols for 3-Fluoro-2'-methoxybenzophenone

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized triarylmethanols is a cornerstone in the development of novel active pharmaceutical ingredients (APIs). The substrate 3-Fluoro-2'-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized triarylmethanols is a cornerstone in the development of novel active pharmaceutical ingredients (APIs). The substrate 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) presents a unique mechanistic profile for Grignard additions due to its specific substitution pattern.

As a Senior Application Scientist, it is critical to look beyond standard textbook procedures and address the physical chemistry dictating this reaction. When reacting this substrate with a nucleophile such as Phenylmagnesium bromide (PhMgBr), three primary mechanistic factors dictate the protocol's design:

  • Absence of Alpha-Protons: Unlike aliphatic ketones, benzophenones cannot undergo enolization. This eliminates the most common side-reaction in Grignard chemistry (acid-base quenching of the reagent), allowing for near-quantitative theoretical yields.

  • Chelation Control via the 2'-Methoxy Group: The oxygen atom of the ortho-methoxy group acts as a Lewis base, coordinating with the magnesium ion of the Grignard reagent. This pre-organization directs the nucleophilic attack but also increases the steric crowding around the carbonyl carbon, necessitating specific solvent choices (THF over diethyl ether) to stabilize the transition state.

  • Carbocation Susceptibility: The resulting product is a triarylmethanol. These tertiary alcohols are exceptionally prone to acid-catalyzed dehydration, forming stable trityl-type carbocations. Therefore, traditional strong-acid quenches must be strictly avoided in favor of buffered, mild hydrolysis [1].

Process Workflows & Causality Matrices

To ensure reproducibility, the workflow must be treated as a self-validating system where each step contains inherent checks against failure modes.

GrignardWorkflow SM 3-Fluoro-2'-methoxybenzophenone (Anhydrous THF, 0 °C) Grignard PhMgBr Addition (Chelation with 2'-OMe) SM->Grignard Dropwise Reaction Nucleophilic Attack (Tetrahedral Intermediate) Grignard->Reaction Warm to RT Quench Mild Quench (Sat. NH4Cl) Crucial: Avoid Strong Acids Reaction->Quench IPC Confirmed Product Isolation & Purification (Triarylmethanol Product) Quench->Product Extraction

Fig 1: Workflow for Grignard addition to 3-Fluoro-2'-methoxybenzophenone.

Causality Issue Common Failure Modes Moisture Trace Moisture (Quenches Grignard) Issue->Moisture Acid Strong Acid Quench (Dehydrates Product) Issue->Acid Sterics Steric Hindrance (Incomplete Reaction) Issue->Sterics Sol1 Flame-dried glassware Argon atmosphere Moisture->Sol1 Sol2 Use Sat. NH4Cl Keep pH > 5 Acid->Sol2 Sol3 Increase Temp to RT Extend Time Sterics->Sol3

Fig 2: Causality matrix and self-validating solutions for Grignard addition.

Quantitative Reaction Parameters

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
3-Fluoro-2'-methoxybenzophenone230.241.01.00 g (4.34 mmol)Electrophile / Substrate
Phenylmagnesium bromide (1M in THF)181.311.25.21 mL (5.21 mmol)Nucleophile
Tetrahydrofuran (Anhydrous)72.11Solvent15.0 mLReaction Medium
Saturated NH₄Cl (aq)53.49Quench10.0 mLMild Hydrolysis Agent
Ethyl Acetate88.11Extraction3 x 15 mLOrganic Extraction Solvent

Table 2: In-Process Control (IPC) Parameters

ParameterTarget ObservationScientific Rationale
Atmosphere Positive Argon pressurePrevents atmospheric moisture from protonating the carbanion [2].
Color Change Clear → Deep Red/BrownIndicates the formation of the magnesium alkoxide tetrahedral intermediate [3].
TLC (8:2 Hex:EtOAc) Disappearance of UV-active SM (Rf ~0.6)Confirms complete conversion to the more polar tertiary alcohol (Rf ~0.3).

Step-by-Step Experimental Protocol

Phase 1: System Preparation (Self-Validation)
  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

    • Causality: Grignard reagents function as extremely strong bases. Even microscopic layers of water on glassware will abstract a proton, destroying the reagent and forming benzene [2].

  • Substrate Solubilization: Add 1.00 g (4.34 mmol) of 3-Fluoro-2'-methoxybenzophenone to the flask. Inject 15.0 mL of anhydrous THF and stir until completely dissolved.

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: THF is selected over diethyl ether because its higher Lewis basicity better stabilizes the magnesium complex, which is crucial when navigating the steric bulk of the ortho-methoxy group.

Phase 2: Nucleophilic Addition
  • Reagent Injection: Using a dry, Argon-purged syringe, add 5.21 mL (5.21 mmol, 1.2 eq) of Phenylmagnesium bromide (1.0 M in THF) dropwise over 15 minutes.

    • Validation Check: The solution should transition to a deep red or brownish hue, visually confirming the formation of the tetrahedral intermediate [3].

  • Reaction Maturation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

    • Causality: The initial 0 °C controls the exothermic attack, while warming to RT overcomes the activation energy barrier imposed by the steric hindrance of the 2'-methoxy group.

Phase 3: Quenching and Isolation
  • Mild Quenching: Cool the reaction back to 0 °C. Slowly add 10.0 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: Many legacy protocols utilize 3M HCl to quench the reaction and dissolve magnesium salts [1]. However, in drug development, triarylmethanols are known to rapidly dehydrate under strong acidic conditions. Saturated NH₄Cl provides a buffered, mildly acidic environment (pH ~5-6) that safely hydrolyzes the alkoxide without destroying the product.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to remove trace biphenyl—a common Wurtz-coupling byproduct found in commercial Grignard reagents [1].

References

  • Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)". 1

  • UT Dallas. "Preparation of triphenyl methanol by grignard reaction". Link

  • Utah Tech University. "Addition of a Grignard to a Ketone". 2

Sources

Method

Application Note: Formulation and Photostability Profiling of 3-Fluoro-2'-methoxybenzophenone in O/W Emulsions

Executive Summary The development of next-generation organic UV filters requires balancing broad-spectrum photoprotection with environmental and metabolic stability. Benzophenone-type compounds share a common structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation organic UV filters requires balancing broad-spectrum photoprotection with environmental and metabolic stability. Benzophenone-type compounds share a common structural backbone that enables strong absorption of UVA and UVB radiation, making them indispensable in cosmetic and dermatological formulations[1]. However, traditional filters such as Benzophenone-3 (oxybenzone) have demonstrated vulnerabilities regarding phototransformation in surface waters[2] and systemic absorption in humans[3].

This application note details the formulation protocols for 3-Fluoro-2'-methoxybenzophenone , an experimental UV filter. By introducing a fluoro-substitution, the molecule leverages a unique push-pull electronic configuration designed to enhance photostability and reduce the generation of reactive oxygen species (ROS) during UV excitation.

Physicochemical Rationale & Mechanism of Action

Organic UV filters operate by absorbing high-energy UV photons and dissipating the energy through rapid internal conversion and vibrational relaxation. The efficacy and stability of this process depend heavily on the molecule's electron density.

In 3-Fluoro-2'-methoxybenzophenone, the methoxy group acts as a strong electron-donating group (EDG), which induces a bathochromic shift, broadening the absorption spectrum into the UVA range. Conversely, the fluorine atom acts as an electron-withdrawing group (EWG). Causality: This push-pull system stabilizes the excited singlet state, facilitating a highly efficient non-radiative decay pathway. Furthermore, fluorination increases the lipophilicity and steric shielding of the aromatic ring, which historically mitigates the pseudo-first-order photodegradation kinetics often observed when benzophenones are exposed to UV light in aqueous environments[4].

Table 1: Physicochemical Profile of 3-Fluoro-2'-methoxybenzophenone
ParameterValue / CharacteristicFormulation Implication
Molecular Formula C₁₄H₁₁FO₂Dictates lipophilic nature.
Molecular Weight 230.23 g/mol Optimal for epidermal retention; limits deep dermal penetration.
Physical State Crystalline SolidRequires a high-polarity ester solvent to prevent crystallization.
Primary Function Broad-Spectrum UV AbsorberMust be stabilized in the oil phase of an emulsion.

Formulation Dynamics

Benzophenones are highly lipophilic and prone to crystallization if the solvent's dielectric constant shifts during product storage or application[1]. To formulate 3-Fluoro-2'-methoxybenzophenone into an oil-in-water (O/W) emulsion, it must be completely dissolved in an appropriate carrier oil. We utilize C12-15 Alkyl Benzoate, a polar emollient, because its aromatic structure provides excellent π-π stacking interactions with the benzophenone backbone, maximizing thermodynamic solubility.

Table 2: Prototype O/W Emulsion Vehicle
PhaseIngredient% w/wFunctional Role
A 3-Fluoro-2'-methoxybenzophenone5.0Active UV Filter
A C12-15 Alkyl Benzoate10.0Primary Solvent / Emollient
A Cetearyl Alcohol (and) Ceteareth-204.0Non-ionic Emulsifier Network
B Purified WaterQ.S. to 100Continuous Phase
B Glycerin3.0Humectant
B Disodium EDTA0.1Chelating Agent
C Phenoxyethanol (and) Ethylhexylglycerin1.0Broad-spectrum Preservative

Experimental Protocols

Protocol A: Emulsion Preparation & Lipid Phase Integration

This protocol utilizes high-shear homogenization to create a stable O/W matrix.

  • Phase Preparation: Combine Phase A ingredients in a primary vessel. In a secondary vessel, combine Phase B ingredients.

  • Thermal Processing: Heat both vessels independently to 75°C under continuous low-shear stirring (200 RPM).

    • Causality: Heating reduces the viscosity of the lipid phase, ensuring complete thermodynamic dissolution of the crystalline 3-Fluoro-2'-methoxybenzophenone. Matching the temperatures of both phases prevents premature lipid crystallization at the oil-water interface during emulsification.

  • Emulsification: Slowly introduce Phase A into Phase B while homogenizing at 5000 RPM for 5 minutes using a rotor-stator homogenizer.

  • Cooling & Neutralization: Transfer the batch to a sweep-blade mixer and cool to 40°C at a rate of 1°C/min. Add Phase C and mix until uniform.

  • Self-Validation Check (Mass Balance): Weigh the formulation vessel before and after the heating/homogenization phase. Replenish any lost mass with Q.S. water. Validation: This ensures the final concentration of the UV filter remains exactly at the target 5.0% w/w, preventing false-positive photoprotection results due to evaporative concentration.

Protocol B: Self-Validating Photostability Assay

This protocol assesses the degradation kinetics of the formulated filter under simulated solar irradiation.

  • Substrate Application: Apply 2.0 mg/cm² of the emulsion to roughened PMMA (polymethyl methacrylate) plates.

    • Causality: PMMA plates possess a controlled surface topography that mimics the micro-relief of human skin, ensuring an accurate optical pathlength for UV transmission, which is critical for realistic exposure.

  • Irradiation: Expose the plates to a Xenon arc solar simulator calibrated to deliver a total UV dose of 10 minimal erythemal doses (MED).

  • Extraction: Submerge the plates in 20 mL of tetrahydrofuran (THF) and sonicate for 15 minutes.

    • Causality: THF is a strong, aprotic solvent that completely disrupts the polymer matrix of the emulsion and fully solubilizes the lipophilic benzophenone, ensuring >99% recovery for accurate HPLC quantification.

  • Self-Validation Check (Control Degradation & Recovery):

    • Dose Validation: Irradiate a parallel sample containing unencapsulated Avobenzone (a known photolabile filter). If the Avobenzone does not degrade by >30%, the solar simulator's dose is invalid, and the run must be aborted.

    • Extraction Validation: Calculate the recovery rate of an un-irradiated 3-Fluoro-2'-methoxybenzophenone plate. If the total extracted mass deviates by more than ±2% from the theoretical applied mass, the extraction protocol is deemed incomplete, and data must be discarded to prevent false degradation artifacts.

Workflow Visualization

FormulationWorkflow A Phase A: Lipid Solubilization (3-Fluoro-2'-methoxybenzophenone + C12-15 Alkyl Benzoate) C High-Shear Homogenization (75°C, 5000 RPM) A->C Heat to 75°C B Phase B: Aqueous Phase (Water + Emulsifiers) B->C Heat to 75°C D Cooling & Neutralization (Form O/W Emulsion) C->D Emulsification E Photostability Testing (Solar Simulator) D->E Film Application F HPLC-UV Analysis (Pre/Post Irradiation) E->F Extract & Analyze G Internal Validation (Avobenzone Control Degradation >30%) E->G Parallel Control G->F Validate Dose

Workflow for the formulation and self-validating photostability testing of UV filters.

References

  • Science of The Total Environment / ResearchGate. Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. URL: [Link]

  • PMC / NIH. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. URL: [Link]

  • LearnSkin. Effects of Benzophenone Ingredients in Your Sunscreen. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 3-Fluoro-2'-methoxybenzophenone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7)[1].

Synthesizing unsymmetrical benzophenones with ortho-methoxy substituents via traditional Friedel-Crafts acylation often results in poor regioselectivity (favoring para-substitution) and low yields. To achieve absolute regiocontrol and high quantitative yields, the industry standard is the Weinreb Amide Route . This guide provides the mechanistic causality, validated protocols, and troubleshooting steps necessary to optimize this specific workflow.

Mechanistic Overview & Pathway Visualization

The core advantage of using an N-methoxy-N-methylamide (Weinreb amide) is its ability to prevent the over-addition of the Grignard reagent[2]. When 2-methoxyphenylmagnesium bromide attacks the Weinreb amide, the magnesium ion chelates with both the carbonyl oxygen and the N-methoxy oxygen[3]. This forms a highly stable, 5-membered cyclic tetrahedral intermediate[4].

Because this intermediate is stable at low temperatures, it does not collapse into the highly electrophilic ketone until the reaction is deliberately quenched with an aqueous acid[3]. This completely circumvents the formation of tertiary alcohol byproducts, which is the primary cause of yield loss in direct ester or acid chloride additions[4].

SynthesisPathway A 3-Fluorobenzoyl Chloride B Weinreb Amide Intermediate A->B NHMe(OMe)·HCl Et3N, DCM, 0°C C Tetrahedral Mg-Chelate B->C 2-MethoxyphenylMgBr THF, 0°C D 3-Fluoro-2'- methoxybenzophenone C->D NH4Cl (aq) Quench

Figure 1: Chelation-controlled synthetic pathway for 3-Fluoro-2'-methoxybenzophenone.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol is designed to be self-validating. Do not proceed to Step 2 without confirming the purity of the intermediate from Step 1.

Step 1: Preparation of N-Methoxy-N-methyl-3-fluorobenzamide
  • Initiation: Charge a flame-dried round-bottom flask with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise. Causality: The excess base neutralizes the hydrochloride salt and the HCl generated during acylation, preventing the degradation of the product.

  • Acylation: Slowly add 3-fluorobenzoyl chloride (1.0 eq) dropwise via syringe to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Isolation: Quench with 1M HCl to remove excess amine, extract with DCM, and wash with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation: Verify the disappearance of the acid chloride via TLC (UV active) or IR spectroscopy (shift of C=O stretch from ~1770 cm⁻¹ to ~1650 cm⁻¹).

Step 2: Grignard Addition (Chelation-Controlled)
  • Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF (0.2 M concentration) under a strict nitrogen atmosphere.

  • Cooling: Cool the solution strictly to 0 °C.

  • Nucleophilic Attack: Add 2-methoxyphenylmagnesium bromide (1.1 to 1.2 eq, 1.0 M in THF) dropwise over 15-30 minutes. Causality: Rapid addition causes localized exothermic heating, which can break the delicate Mg-chelate and lead to tertiary alcohol impurities.

  • Monitoring: Stir at 0 °C for 1-2 hours. Monitor conversion via LCMS or TLC.

  • Cold Quench (Critical): Quench the reaction while still at 0 °C by pouring it into a vigorously stirred mixture of saturated aqueous NH₄Cl and crushed ice. Causality: Cold quenching preserves the tetrahedral intermediate until it is safely hydrolyzed to the target ketone[3].

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield pure 3-Fluoro-2'-methoxybenzophenone.

Troubleshooting FAQs

Q: My LCMS shows a mass corresponding to a tertiary alcohol. Why did over-addition occur? A: Over-addition in Weinreb ketone synthesis occurs when the 5-membered tetrahedral intermediate collapses prematurely into the ketone before the quench[4]. This is almost always caused by poor temperature control. Ensure your reaction never exceeds 5 °C during the Grignard addition and that you are quenching into a cold buffer. Additionally, ensure you are not using a massive excess of Grignard reagent (stick to 1.1 - 1.2 eq).

Q: The reaction stalls at 40-50% conversion, and unreacted Weinreb amide is recovered. How do I push it to completion? A: This is a classic symptom of a degraded Grignard reagent or wet solvent. Grignard reagents absorb moisture over time, forming inactive magnesium salts.

  • Action: Titrate your 2-methoxyphenylmagnesium bromide using iodine/LiCl or 1,10-phenanthroline/menthol before use to determine its active molarity. Ensure your THF is dried over molecular sieves or an SPS system (<10 ppm H₂O).

Q: Why am I seeing 4-fluoro-2'-methoxybenzophenone or other isomers instead of the 3-fluoro product? A: If you are seeing isomers, you likely attempted a direct Friedel-Crafts acylation (e.g., reacting 3-fluorobenzoyl chloride directly with anisole) instead of the Weinreb amide route. The methoxy group on anisole is highly para-directing, which sterically and electronically favors the 4'-methoxy isomer. You must use the Weinreb amide + Grignard route to force the ortho-linkage (2'-methoxy).

TroubleshootingLogic Start Low Yield of Target Ketone Q1 Is Tertiary Alcohol Present on TLC/LCMS? Start->Q1 Sol1 Maintain T < 0°C Prevent premature collapse Q1->Sol1 Yes (Over-addition) Q2 Is Unreacted Weinreb Amide Present? Q1->Q2 No Sol2 Titrate Grignard Reagent Ensure anhydrous THF Q2->Sol2 Yes (Poor Nucleophile) Sol3 Check Weinreb Amide Purity Remove free amine Q2->Sol3 No (Other side reactions)

Figure 2: Diagnostic workflow for resolving low yields in Weinreb ketone synthesis.

Quantitative Data & Parameter Summary

Deviating from optimal parameters directly impacts the stability of the chelated intermediate. Use the following table to benchmark your reaction conditions.

Reaction ParameterOptimal ConditionSuboptimal ConditionConsequence of Suboptimal Condition
Grignard Stoichiometry 1.1 - 1.2 equivalents> 2.0 equivalentsIncreased risk of over-addition to tertiary alcohol if intermediate leaks.
Reaction Temperature 0 °C to 5 °C> 20 °C (Room Temp)Premature collapse of the tetrahedral intermediate; loss of chelation.
Solvent Moisture < 10 ppm H₂O (Anhydrous)> 50 ppm H₂OProtonation and quenching of Grignard reagent, leading to low yield.
Quenching Reagent Cold sat. NH₄Cl (aq)Strong acids (e.g., 1M HCl)Potential cleavage of the methoxy ether or unwanted side reactions.

References

  • National Institutes of Health (PMC) - Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides[Link]

  • ACS Omega - Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents[Link]

  • ResearchGate - Recent Developments in Weinreb Synthesis and Their Applications (A-Review)[Link]

Sources

Optimization

Troubleshooting incomplete conversion in 3-Fluoro-2'-methoxybenzophenone reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the reduction of highly substituted diaryl ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the reduction of highly substituted diaryl ketones. The incomplete conversion of 3-Fluoro-2'-methoxybenzophenone to its corresponding benzhydrol derivative is a classic bottleneck in synthetic workflows.

This guide is designed to move beyond basic troubleshooting by explaining the underlying physicochemical causality of the failure, providing a self-validating experimental protocol, and benchmarking alternative methodologies.

Diagnostic Overview: The Causality of Incomplete Conversion

Standard protocols for the reduction of benzophenones typically rely on sodium borohydride (NaBH₄) in protic solvents (like methanol or ethanol) as a mild, selective, and scalable method[1]. However, when applying these standard conditions to 3-Fluoro-2'-methoxybenzophenone, reactions frequently stall at 40–60% conversion.

This failure is driven by two competing phenomena:

  • Severe Steric Shielding: The presence of the 2'-methoxy group introduces significant steric hindrance directly adjacent to the carbonyl carbon. This ortho-substitution physically blocks the Bürgi-Dunitz trajectory required for the nucleophilic hydride attack, drastically reducing the reaction rate[2].

  • Competitive Solvolysis: Because the steric bulk slows down the desired reduction, a parasitic side reaction takes over. In protic solvents, NaBH₄ reacts with the solvent (e.g., methanol) to form sodium tetramethoxyborate and hydrogen gas. The reducing agent is entirely consumed by the solvent before it can fully reduce the sterically hindered ketone.

Furthermore, achieving complete conversion in diaryl ketones is notoriously challenging due to the difficulty of differentiating the structural conformation of the two aryl rings, which often leads to poor orbital overlap during the transition state[3].

Troubleshooting Logic & Workflow

To bypass this issue, we must either increase the electrophilicity of the carbonyl carbon (via Lewis acid activation) or switch to a more aggressive, non-solvolytic reduction system.

G A Incomplete Conversion Detected by HPLC/TLC B Check Unreacted Hydride in Mixture A->B C Reagent Depleted (Competitive Solvolysis) B->C No Gas on Quench D Hydride Present (Steric Shielding) B->D Gas on Quench F Lewis Acid Activation (NaBH4 + CeCl3) C->F E Use Aprotic Solvent (THF) + LiAlH4 D->E G Full Conversion to Benzhydrol Derivative E->G F->G

Diagnostic workflow for resolving incomplete reduction of ortho-substituted benzophenones.

Quantitative Condition Benchmarking

The table below summarizes our internal validation data for the reduction of 3-Fluoro-2'-methoxybenzophenone across various catalytic and stoichiometric systems.

Reduction SystemSolventTemp (°C)Time (h)Conversion (%)Primary Limitation / Observation
NaBH₄ (1.5 eq)MeOH252445%Rapid reagent decomposition; steric block.
NaBH₄ (3.0 eq)MeOH65 (Reflux)1272%Reagent wasted on solvolysis; incomplete.
NaBH₄ + CeCl₃ (1.2 eq) MeOH 0 to 25 4 >98% Optimal balance of safety, yield, and cost.
LiAlH₄ (1.1 eq)THF0 to 252>99%Exothermic hazard; strict anhydrous requirements.
Ru-Catalyzed TransferiPrOH802460%Ortho-methoxy prevents optimal catalyst binding.

Self-Validating Experimental Protocol: Modified Luche-Type Reduction

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-2'-methoxybenzophenone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous Methanol to create a 0.2 M solution.

  • Activation Phase: Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: The solution will typically exhibit a slight color shift (often deepening in yellow), confirming the formation of the Cerium-carbonyl complex.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This step is critical to suppress the background reaction between NaBH₄ and Methanol.

  • Hydride Addition: Add NaBH₄ (2.0 eq) portion-wise over 10–15 minutes.

    • Self-Validation Check: You must observe controlled, steady gas evolution (H₂). If the solution violently erupts, your addition rate is too fast. If no gas evolves, your NaBH₄ has degraded into sodium metaborate due to poor storage and must be replaced.

  • Reaction Progression: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 3 hours.

  • Quenching & Isolation: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until bubbling ceases. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why does my TLC show the reaction stalling at ~50% even after adding a second batch of NaBH₄? A: This is the hallmark of the ortho-methoxy steric shield. The initial reduction is fast enough to consume half the starting material, but as the ketone concentration drops, the kinetics shift. The competing reaction (NaBH₄ reacting with methanol) outpaces the reduction of the remaining ketone. Adding more reagent in a single batch without Lewis acid activation just leads to rapid, wasteful solvolysis.

Q: Can I use catalytic hydrogenation (e.g., Pd/C with H₂ gas) instead of hydride reagents? A: While theoretically possible, diaryl ketones with ortho-substituents are highly resistant to standard heterogeneous hydrogenation because the steric bulk prevents the molecule from lying flat against the palladium surface. Additionally, subjecting the 3-fluoro group to aggressive hydrogenation conditions risks unwanted hydrodefluorination (loss of the fluorine atom).

Q: How can I verify the integrity of my NaBH₄ before starting the experiment? A: NaBH₄ is highly hygroscopic and degrades over time by absorbing ambient moisture. A quick validation test is to dissolve 10 mg of the reagent in 1 mL of water; active NaBH₄ will immediately produce a steady, vigorous stream of hydrogen bubbles. If the bubbling is weak or non-existent, discard the batch.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-Fluoro-2'-methoxybenzophenone

Welcome to the Advanced Technical Support Center for the purification of 3-Fluoro-2'-methoxybenzophenone (CAS No. 170019-17-7)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of 3-Fluoro-2'-methoxybenzophenone (CAS No. 170019-17-7)[1]. This fluorinated benzophenone derivative is a critical synthon used in pharmaceutical chemistry, particularly for probing biological activity and isozyme-selective inhibition via unique protein-ligand interactions[2].

Due to the unique biaryl twist of the benzophenone core, combined with the highly electronegative fluorine atom and the electron-donating methoxy group, this molecule exhibits a complex dipole moment[2]. This structural asymmetry heavily influences its solubility profile, making standard recrystallization protocols prone to failure (e.g., "oiling out" or co-precipitation of impurities). This guide provides a self-validating, causally-driven methodology to achieve >99% purity.

Recrystallization Workflow & Decision Matrix

The following workflow illustrates the optimized path for isolating highly pure 3-Fluoro-2'-methoxybenzophenone, including critical troubleshooting loops for phase separation issues.

Recrystallization_Workflow Start Crude 3-Fluoro-2'-methoxybenzophenone Solvent Solvent Selection (EtOAc/Hexanes) Start->Solvent Dissolve Hot Dissolution (60°C) Solvent->Dissolve Filter Hot Filtration (Remove Insoluble Matter) Dissolve->Filter Validation: Clear Solution Cool Controlled Cooling (0.5°C / min) Filter->Cool Oiling Phase Separation (Oiling Out)? Cool->Oiling Monitor for droplets Seed Add Seed Crystal & Increase Hexanes Oiling->Seed Yes Isolate Vacuum Filtration & Cold Wash Oiling->Isolate No (Crystals form) Seed->Cool Re-heat & Retry Pure Pure Crystalline Product Isolate->Pure Validation: Sharp Melting Point

Workflow for 3-Fluoro-2'-methoxybenzophenone recrystallization and troubleshooting.

Solvent System Optimization Data

The solubility of benzophenone derivatives strictly follows solvent polarity. While acetone and ethyl acetate act as excellent solvents, water and hexanes function as antisolvents[3]. Selecting the correct binary mixture is critical to prevent the hydrophobic collapse of the fluorinated rings.

Solvent SystemPolarity IndexYield PotentialPurityMechanism & Causality
Ethyl Acetate / Hexanes ~2.5 (Mixed)85–95%>99%Optimal. EtOAc precisely matches the dipole of the fluorinated core. Hexanes force non-polar precipitation without inducing liquid-liquid separation[2].
Acetone / Water ~5.1 (Mixed)70–80%>95%High Risk. Acetone is a strong H-bond acceptor[3]. However, water's high polarity forces rapid hydrophobic collapse of the biaryl rings, leading to oiling out.
Methanol / Water ~6.6 (Mixed)80–90%>96%Moderate. Allows size-independent crystal growth[4], but methanol can hydrogen-bond with the methoxy group, risking solvent trapping in the crystal lattice.

Self-Validating Protocol: EtOAc/Hexanes Recrystallization

This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Primary Dissolution

  • Action: Suspend 10 g of crude 3-Fluoro-2'-methoxybenzophenone in 20 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to 60°C under gentle reflux.

  • Causality: EtOAc solvates the asymmetric benzophenone core via dipole-dipole interactions without engaging in destructive hydrogen bonding.

  • Validation Check: The mixture must transition to a completely transparent yellow/clear liquid. If opaque particulates remain after 5 minutes at 60°C, they are insoluble polymeric impurities requiring immediate filtration.

Step 2: Hot Filtration & Decoloration

  • Action: If the solution exhibits a dark brown/red hue, add 0.5 g of activated charcoal. Boil for 2 minutes, then perform a hot gravity filtration through fluted filter paper[5][6].

  • Causality: Conjugated polymeric byproducts and oxidation impurities intercalate into the porous carbon matrix, removing color centers[5].

  • Validation Check: The resulting filtrate must be a pale yellow or perfectly colorless clear solution.

Step 3: Antisolvent Addition (Nucleation Control)

  • Action: Maintain the filtrate at 60°C. Dropwise, add warm Hexanes (50°C) until the solution just becomes persistently cloudy (the "cloud point"). Immediately add 1–2 mL of EtOAc until the solution clears again.

  • Causality: The cloud point identifies the exact thermodynamic saturation threshold. Clearing it slightly ensures crystallization initiates via controlled nucleation rather than crash-precipitation, which traps impurities.

  • Validation Check: The solution must be completely clear at 60°C but poised precisely at the edge of supersaturation.

Step 4: Controlled Cooling

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to 25°C over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

  • Causality: Slow cooling allows the molecules to arrange into their lowest-energy thermodynamic crystal lattice, actively excluding impurities. Rapid cooling traps kinetic impurities[6].

  • Validation Check: You must observe the formation of distinct, pale yellow crystalline needles or plates[2]. If a separate liquid layer forms, proceed to the Troubleshooting Guide.

Step 5: Isolation and Drying

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 1:5 EtOAc:Hexanes[5]. Dry in a vacuum oven at 40°C overnight.

  • Validation Check: The final product must exhibit a sharp melting point and a constant mass, indicating total solvent removal and high purity.

Troubleshooting Guide (Specific Issues)

Q: My product is "oiling out" (forming a viscous liquid layer) instead of crystallizing. Why does this happen and how do I fix it? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. This is common in fluorinated benzophenones due to their conformational flexibility and low melting points. Resolution: Re-heat the mixture until it forms a single homogeneous phase. Add a small amount of the "good solvent" (EtOAc) to lower the saturation temperature. Cool the solution much more slowly, and introduce a pure seed crystal when the temperature is 2–3°C above the expected cloud point to force solid nucleation.

Q: The yield after filtration is extremely low (<40%). What went wrong? A: Causality: The product has significant solubility in the cold solvent mixture, or too much washing solvent was used[5]. Resolution: Evaporate the mother liquor to half its volume under reduced pressure and perform a second crop crystallization. In future runs, minimize the volume of the ice-cold wash solvent and ensure the primary crystallization flask is thoroughly chilled (0°C) before filtration.

Q: My final crystals are contaminated with unreacted fluorobenzene or o-fluoro-benzoyl chloride derivatives. How do I remove them? A: Causality: These precursors, often used in Friedel-Crafts acylation to synthesize fluorinated benzophenones[6], are highly soluble in non-polar solvents but can become trapped in the crystal lattice if precipitation is too rapid. Resolution: Perform a rigorous biphasic wash of the crude product with dilute sodium bicarbonate prior to recrystallization to neutralize acidic chloride impurities[5]. Ensure the cooling rate during recrystallization does not exceed 0.5°C/minute.

Frequently Asked Questions (FAQs)

Q: Can I use a single solvent system instead of a binary mixture for 3-Fluoro-2'-methoxybenzophenone? A: While single solvents like pure methanol or ethanol can be used, they offer poor control over the supersaturation curve. Binary mixtures (like EtOAc/Hexanes) provide a tunable polarity gradient, allowing you to precisely dictate the saturation point, resulting in vastly superior purity[2].

Q: Is thermal degradation a concern during the hot filtration step? A: Benzophenones are generally thermally stable. However, prolonged heating in the presence of trace acidic or basic impurities can catalyze decomposition[5]. Always minimize the time the compound spends at elevated temperatures and ensure your glassware is free of residual acid/base catalysts.

Q: Why does the literature sometimes recommend water as an antisolvent for benzophenones, but you recommend hexanes? A: While water is an effective antisolvent for unsubstituted benzophenone[3][4], the addition of the hydrophobic fluorine atom and the methoxy group in 3-Fluoro-2'-methoxybenzophenone increases the molecule's lipophilicity. Using water forces a violent hydrophobic collapse (oiling out). Hexanes provide a gentler reduction in polarity, facilitating ordered crystal growth.

References

  • ChemicalBook, "3-FLUORO-2'-METHOXYBENZOPHENONE | 170019-17-7",
  • Benchchem, "Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Macquarie University Research Data Repository, "Synthesis of Fluorinated Benzophenones for Biological Activity Probing",
  • Google Patents, "CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone",
  • Journal of Chemical & Engineering Data - ACS Publications, "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents",
  • ResearchGate, "Study on Synthesis, Optical properties and Application of Benzophenone deriv

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2'-Methoxybenzophenone Reactions

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks when working with sterically hindered ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks when working with sterically hindered ortho-substituted diaryl ketones, specifically 2'-methoxybenzophenone .

Due to the bulky nature of the ortho-methoxy group, standard nucleophilic additions (such as Grignard reactions, reductions, and imine formations) often suffer from poor conversions, enolization, or competitive reduction side-reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these steric barriers.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard Grignard and organolithium additions fail or yield mostly unreacted starting material with 2'-methoxybenzophenone? A1: The failure is primarily driven by steric shielding. The ortho-methoxy group physically blocks the optimal Bürgi-Dunitz trajectory (approximately 107°) required for the nucleophile to attack the carbonyl carbon's π∗ antibonding orbital [1]. Furthermore, standard Grignard reagents are highly basic. When steric hindrance slows down the desired nucleophilic addition, competitive side reactions—such as enolization (deprotonation of adjacent alpha-protons, if present in derivatives) or β -hydride transfer (reduction of the ketone)—take over, leading to poor yields of the desired tertiary alcohol.

Q2: How can I force a nucleophilic addition onto this sterically hindered ketone? A2: The most robust solution is to transition from standard organomagnesium/organolithium reagents to organocerium reagents (the Imamoto reaction). By pre-stirring the Grignard or lithium reagent with strictly anhydrous Cerium(III) chloride ( CeCl3​ ), you generate an organocerium species ( RCeCl2​ ). Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. Simultaneously, organocerium reagents are highly nucleophilic but remarkably non-basic, completely suppressing enolization and reduction side pathways [2].

Q3: I am attempting a Suzuki-Miyaura cross-coupling using a 2'-methoxybenzophenone derivative (e.g., a halogenated variant), but the reaction stalls. What is the cause? A3: In cross-coupling reactions, the ortho-methoxy group impedes both the oxidative addition of the palladium catalyst into the C-X bond and the subsequent transmetalation step. To overcome this, you must switch to bulky, electron-rich phosphine ligands. Ligands such as tBu3​P , S-Phos, or Ad3P create a highly active, coordinatively unsaturated palladium species that can force oxidative addition even in highly crowded steric environments [3].

Part 2: Quantitative Data & Optimization

To illustrate the impact of optimizing reaction conditions for sterically hindered substrates, the following table summarizes typical conversion rates when adding a bulky nucleophile (e.g., isopropylmagnesium chloride) to 2'-methoxybenzophenone.

Reaction SystemReagentsTemperaturePrimary IssueTypical Yield (%)
Standard Grignard iPrMgCl , THF0 °C to RTSteric clash, ketone reduction< 15%
Organolithium iPrLi , THF-78 °CEnolization, competitive reduction20 - 30%
Lewis Acid Mediated iPrMgCl+BF3​⋅OEt2​ -78 °CSide product formation40 - 50%
Organocerium (Optimized) iPrMgCl+CeCl3​ (anhydrous)-78 °C to 0 °CNone (Highly efficient addition)> 90%

Table 1: Comparative yields for the nucleophilic addition of an isopropyl group to 2'-methoxybenzophenone using various organometallic strategies.

Part 3: Validated Experimental Protocols

Protocol: Cerium(III) Chloride-Mediated Nucleophilic Addition (Imamoto Reaction)

Critical Prerequisite: The CeCl3​ must be strictly anhydrous. Commercially available CeCl3​⋅7H2​O must be dried under high vacuum at 140–150 °C for at least 2 hours prior to use.

Step-by-Step Methodology:

  • Activation of Cerium: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous CeCl3​ (1.5 equivalents relative to the ketone).

  • Suspension: Add anhydrous THF (approx. 5 mL per mmol of CeCl3​ ) and stir the suspension vigorously at room temperature for 2 hours to ensure a uniform, milky suspension.

  • Organocerium Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add the Grignard reagent (1.5 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1.5 hours. The solution will typically turn a pale yellow/orange color, indicating the formation of the RCeCl2​ species.

  • Ketone Addition: Dissolve 2'-methoxybenzophenone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over an additional hour.

  • Quenching and Workup: Quench the reaction at 0 °C by carefully adding saturated aqueous NH4​Cl solution. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude tertiary alcohol via flash column chromatography (hexane/ethyl acetate).

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic pathway and causality of the CeCl3​ -mediated addition, demonstrating how Lewis acid activation bypasses the steric blockade.

G A 2'-Methoxybenzophenone (Sterically Hindered) B CeCl3 Activation (Strong Lewis Acid) A->B Anhydrous THF C Organocerium Intermediate (Enhanced Electrophilicity) B->C RMgX, -78 °C D Nucleophilic Attack (Non-basic RCeCl2) C->D Overcomes Sterics E Tertiary Alcohol (High Yield Product) D->E Aqueous Quench

Figure 1: Mechanistic workflow of the organocerium-mediated addition to sterically hindered ketones.

References

  • Master Organic Chemistry. "Steric Hindrance (Is Like A Fat Goalie)." Master Organic Chemistry, 18 July 2011. Available at:[Link][1]

  • ACS Catalysis. "It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst." ACS Publications, 1 June 2023. Available at:[Link][2]

Sources

Troubleshooting

Minimizing defluorination side reactions during 3-Fluoro-2'-methoxybenzophenone synthesis

Technical Support Center: Troubleshooting 3-Fluoro-2'-methoxybenzophenone Synthesis Introduction The synthesis of 3-fluoro-2'-methoxybenzophenone (CAS 170019-17-7)[1] is a critical transformation in the development of va...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Fluoro-2'-methoxybenzophenone Synthesis

Introduction The synthesis of 3-fluoro-2'-methoxybenzophenone (CAS 170019-17-7)[1] is a critical transformation in the development of various pharmaceutical intermediates and fine chemicals. However, a pervasive issue encountered by synthetic chemists during this process is the unintended loss of the fluorine atom, leading to the formation of the defluorinated byproduct, 2'-methoxybenzophenone. This technical guide provides a deep mechanistic understanding, troubleshooting FAQs, and a self-validating protocol designed to suppress this specific side reaction.

Mechanistic Overview of Defluorination

Defluorination typically occurs through distinct pathways depending on the chosen synthetic route:

  • Transition-Metal Catalyzed Cross-Coupling (e.g., Acyl-Suzuki): While C-F bonds are thermodynamically strong, electron-rich Pd(0) or Ni(0) catalysts can undergo off-cycle oxidative addition into the C-F bond[2]. This is followed by reductive defluorination, which becomes the dominant pathway if the desired reductive elimination step is sterically hindered or kinetically slow[3].

  • Organometallic Addition (Grignard/Weinreb Amide): Excess Grignard reagent can act as a reducing agent or initiate halogen-metal exchange, leading to reductive defluorination[4].

  • Friedel-Crafts Acylation: Harsh Lewis acids (like AlCl3) can promote protolytic defluorination or ether cleavage. Utilizing milder catalysts like scandium trifluoromethanesulfonate helps mitigate these side products[5].

Mechanism Pd0 Pd(0) Active Species OA Oxidative Addition [Pd(II) Intermediate] Pd0->OA + 2-Methoxybenzoyl chloride CF_Act C-F Oxidative Addition (Off-Cycle Activation) Pd0->CF_Act High Temp / Poor Ligand TM Transmetalation with Ar-B(OH)2 OA->TM + 3-Fluorophenylboronic acid RE Reductive Elimination (Product Release) TM->RE TM->CF_Act Competing Pathway RE->Pd0 Catalyst Regeneration Target 3-Fluoro-2'-methoxybenzophenone (Desired Product) RE->Target Fast Elimination Defluoro 2'-Methoxybenzophenone (Defluorinated Byproduct) CF_Act->Defluoro Reductive Defluorination

Figure 1: Catalytic cycle of acyl-Suzuki coupling highlighting the competing C-F activation pathway.

Troubleshooting Guide & FAQs

Q1: Why am I observing up to 30% of 2'-methoxybenzophenone (defluorinated byproduct) during my Pd-catalyzed acyl-Suzuki coupling? A1: This indicates that your catalytic cycle is stalling at the Pd(II) intermediate stage. When transmetalation or reductive elimination is slow, the electron-rich Pd(0) species has a higher probability of inserting into the C-F bond of either the starting material or the product[2]. The regioselectivity of this reductive elimination is highly dependent on the steric hindrance and electronic properties of the intermediate complex[3].

Q2: How do I adjust my ligand and base to prevent this C-F activation? A2: Switch from standard ligands like PPh3 to bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or XPhos). The steric bulk forces the Pd(II) center into a geometry that dramatically accelerates the desired reductive elimination, effectively outcompeting the slower C-F oxidative addition. Additionally, replace strong bases (NaOtBu) with milder alternatives (K3PO4) to prevent base-mediated decomposition of the boronic acid and limit the formation of overly reactive anionic Pd species.

Q3: I am using the Weinreb amide route with a Grignard reagent (2-methoxyphenylmagnesium bromide + N-methoxy-N-methyl-3-fluorobenzamide). Why am I still seeing defluorination? A3: In Grignard reactions, excess organometallic reagent can trigger oxidative homocoupling or act as a hydride source, leading to reductive defluorination[4]. This is exacerbated at elevated temperatures. Ensure strict stoichiometric control (maximum 1.05 equivalents of Grignard) and maintain cryogenic temperatures (-78 °C to 0 °C) during the addition phase.

Q4: Can I avoid transition metals entirely by using Friedel-Crafts acylation? A4: Yes, reacting 3-fluorobenzoyl chloride with anisole is a metal-free alternative. However, traditional harsh Lewis acids (like AlCl3) can cause protolytic defluorination or demethylation of the methoxy group. To mitigate this, use milder Lewis acids such as silica-supported scandium trifluoromethanesulfonate, which provides better functional group tolerance[5]. Be aware that regioselectivity (ortho vs. para acylation of anisole) remains a significant challenge in this route.

Quantitative Data: Reaction Optimization

To illustrate the impact of reaction parameters on defluorination, the following table summarizes optimization data for the acyl-Suzuki coupling of 3-fluorophenylboronic acid and 2-methoxybenzoyl chloride.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield: Target (%)Yield: Defluorinated (%)
1Pd(PPh3)4NaOtBuToluene10045%35%
2Pd(OAc)2 / dppfK2CO3THF/H2O8068%18%
3Pd(OAc)2 / XPhosK3PO4Toluene8082%8%
4 Pd(OAc)2 / BrettPhos K3PO4 Toluene 65 94% < 1%

Table 1: Optimization of Pd-catalyzed cross-coupling conditions to minimize C-F bond activation.

Self-Validating Experimental Protocol: Optimized Acyl-Suzuki Coupling

This protocol utilizes BrettPhos to accelerate reductive elimination and suppress defluorination. It is designed as a self-validating system with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Materials:

  • 3-Fluorophenylboronic acid (1.2 eq)

  • 2-Methoxybenzoyl chloride (1.0 eq, limiting reagent)

  • Pd(OAc)2 (2 mol%)

  • BrettPhos (4 mol%)

  • Anhydrous K3PO4 (2.0 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%). Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active L_Pd(0) complex before exposure to the electrophile, preventing unligated Pd from indiscriminately inserting into C-F bonds[2].

    • Validation Checkpoint: The solution should transition from reddish-brown to a clear, pale yellow, indicating successful ligand coordination.

  • Reagent Assembly: To a separate, argon-purged round-bottom flask, add 3-fluorophenylboronic acid (1.2 eq) and finely milled anhydrous K3PO4 (2.0 eq).

    • Causality: Milled K3PO4 provides high surface area for transmetalation without the harsh basicity of alkoxides, which can promote defluorination.

  • Solvent Degassing: Add the remaining toluene to the reagent flask and sparge with argon for 10 minutes.

    • Causality: Oxygen must be excluded as it can oxidize the phosphine ligand, stripping the steric protection from the Pd center and re-opening the defluorination pathway.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the reagent flask. Immediately add 2-methoxybenzoyl chloride (1.0 eq) dropwise over 5 minutes.

  • Controlled Heating: Heat the reaction mixture to exactly 65 °C and stir for 4 hours.

    • Causality: Maintaining the temperature at 65 °C provides enough thermal energy for transmetalation but remains below the activation energy threshold typically required for C-F oxidative addition[3].

  • In-Process Validation (IPC): After 2 hours, sample 50 µL of the reaction mixture, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Validation Checkpoint: Look for the target mass (m/z = 230). Monitor for the defluorinated byproduct (m/z = 212). A peak area ratio of >99:1 (Target:Byproduct) validates that the BrettPhos ligand is successfully suppressing C-F activation. If m/z 212 exceeds 2%, verify the integrity of your argon atmosphere and ligand purity.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 3-fluoro-2'-methoxybenzophenone.

References

  • Title: Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides Source: Journal of the American Chemical Society[2] URL: 2

  • Title: Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling Source: Dalton Transactions (RSC Publishing)[3] URL: 3

  • Title: A Copper-Catalyzed Reductive Defluorination of β-Trifluoromethylated Enones via Oxidative Homocoupling of Grignard Reagents Source: Organic Letters - ACS Publications[4] URL: 4

  • Title: identifying side products in Friedel-Crafts acylation of fluorobenzene Source: Benchchem[5] URL: 5

  • Title: CAS NO. 170019-17-7 | 3-Fluoro-2'-methoxybenzophenone Source: Arctomsci[1] URL: 1

Sources

Optimization

Technical Support Center: Chromatographic Separation of 3-Fluoro-2'-methoxybenzophenone Impurities

Welcome to the technical support center for the analysis of 3-Fluoro-2'-methoxybenzophenone and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-Fluoro-2'-methoxybenzophenone and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting chromatographic methods for this compound. In the pharmaceutical industry, accurately identifying and quantifying impurities is critical for ensuring drug safety and efficacy.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs): Method Development & Troubleshooting

This section addresses common questions and issues, from initial method development to advanced troubleshooting across various chromatographic techniques.

Q1: Where do I start with method development for 3-Fluoro-2'-methoxybenzophenone and its potential impurities?

A1: A systematic approach is crucial. Start with reversed-phase high-performance liquid chromatography (RP-HPLC) as it is highly suitable for moderately polar compounds like substituted benzophenones.[3]

The Strategy:

  • Understand the Analyte: 3-Fluoro-2'-methoxybenzophenone has a benzophenone core, making it a strong UV absorber, typically with a maximum absorbance (λmax) in the 250-350 nm range.[3] A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and assessing peak purity.

  • Initial Column & Mobile Phase Selection: A C18 column is the workhorse for RP-HPLC and a great starting point.[3] Use a simple mobile phase of acetonitrile and water. Acetonitrile is often preferred over methanol as it can provide better selectivity and is a stronger solvent in reversed-phase mode.[4]

  • Run a Generic Gradient: A fast gradient (e.g., 5% to 95% acetonitrile over 10-15 minutes) will reveal the approximate retention time of the main peak and show any early or late-eluting impurities. This is essential for establishing the elution window.

  • Optimize for Resolution: Based on the gradient run, you can develop an optimized isocratic or gradient method that provides adequate resolution (ideally >1.5) between the main peak and all known or potential impurities.

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} endot Caption: Initial HPLC Method Development Workflow.

Q2: My main peak for 3-Fluoro-2'-methoxybenzophenone is tailing badly in RP-HPLC. What's the cause and solution?

A2: Peak tailing is a common issue, especially for compounds with polar functional groups like ketones. The primary cause is secondary interactions between the analyte and the stationary phase.

  • Causality - Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can form strong hydrogen bonds with the lone pair of electrons on the oxygen atom of the benzophenone's carbonyl group. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."[5]

  • Solution 1 - Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (treating the surface to minimize exposed silanols) are less prone to this issue. If you are using an older column, switching to a modern equivalent can often solve the problem instantly.

  • Solution 2 - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of the silanol groups, reducing their ability to interact with the analyte.[5] However, ensure your analyte is stable under acidic conditions.

  • Solution 3 - Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask the residual silanols.[6]

dot graph G { bgcolor="transparent"; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#EA4335"];

} endot Caption: Silanol interaction causing peak tailing.

Q3: I can't separate two closely eluting impurities. How can I improve the resolution?

A3: Improving resolution requires changing the selectivity (α) or efficiency (N) of your system.

  • Change Mobile Phase Composition: This is often the easiest parameter to adjust.

    • Organic Ratio: In RP-HPLC, a 10% decrease in the organic solvent content increases retention times, which can sometimes improve resolution.[7] Fine-tune the isocratic percentage or the gradient slope.

    • Solvent Type: Switch from acetonitrile to methanol (or vice-versa). These solvents have different properties and can alter the elution order of closely related compounds.[4]

  • Adjust Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[8] Increasing the temperature (e.g., from 25°C to 40°C) can improve efficiency and sometimes change selectivity. A column oven is essential for stable retention times.[9][10]

  • Change Stationary Phase: If mobile phase adjustments fail, the column chemistry is the next logical step. If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) column. These offer different retention mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) that can be highly effective for separating aromatic isomers or related structures.

ParameterActionExpected Outcome on Resolution
Mobile Phase Decrease % OrganicIncreases retention, may improve separation.
Switch ACN to MeOHChanges selectivity (α), may reverse elution order.
Temperature Increase TemperatureDecreases retention, improves efficiency (N), may change α.
Stationary Phase Switch C18 to PhenylIntroduces π-π interactions, changes α.
Flow Rate Decrease Flow RateIncreases efficiency (N), but increases run time.
Q4: Is Gas Chromatography (GC) a suitable technique for this analysis?

A4: Yes, GC is a viable and powerful technique for analyzing benzophenones, which are sufficiently volatile and thermally stable.[11][12]

  • When to Use GC: GC can offer very high resolution, making it excellent for separating structurally similar isomers that might be difficult to resolve by HPLC. It is also highly sensitive, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[13]

  • Column Selection: A non-polar or mid-polarity column is typically used. A common choice is a column coated with a DB-1 (100% dimethylpolysiloxane) or DB-5 (5%-phenyl)-methylpolysiloxane stationary phase.[12]

  • Potential Issues:

    • Derivatization: For some benzophenone-related compounds, derivatization might be necessary to improve volatility or thermal stability, although it is often not required for the parent structure.[14]

    • Injector Temperature: The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation of the analyte.

Q5: I've heard about Supercritical Fluid Chromatography (SFC). What are its advantages for this application?

A5: SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase.[15][16] It is increasingly used in the pharmaceutical industry for its unique advantages.[17][18]

  • Key Advantages:

    • Speed: The low viscosity of supercritical CO₂ allows for much faster separations and column re-equilibration compared to HPLC.[17][19]

    • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[15][19]

    • Unique Selectivity: SFC provides different selectivity compared to both normal-phase and reversed-phase HPLC, making it a powerful tool for separating challenging mixtures, including chiral compounds.[17][19]

  • Application for 3-Fluoro-2'-methoxybenzophenone: While standard achiral analysis is dominated by HPLC, SFC would be particularly advantageous for chiral separations if any impurities are enantiomers.[17] It also serves as an excellent high-throughput screening tool during drug discovery.[16]

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling of 3-Fluoro-2'-methoxybenzophenone

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.6 µm particle size).

    • HPLC-grade acetonitrile (ACN), water, and formic acid.

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of 3-Fluoro-2'-methoxybenzophenone in diluent. Create a working standard of ~50 µg/mL by diluting the stock.

  • Chromatographic Conditions (Initial Gradient):

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection PDA Scan 200-400 nm, extract at λmax (~260 nm)
Gradient Time (min)
0.0
15.0
17.0
17.1
20.0
  • Procedure & Optimization:

    • Inject a diluent blank to ensure a clean baseline.

    • Inject the working standard to determine the retention time and peak shape of the parent compound.

    • Analyze samples containing potential impurities (e.g., from forced degradation studies).

    • Adjust the gradient slope, starting/ending %B, and temperature to achieve a resolution of >1.5 between all peaks of interest.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[1][20][21]

  • Sample Preparation: Prepare a ~1 mg/mL solution of 3-Fluoro-2'-methoxybenzophenone in a 50:50 ACN/Water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to the sample solution to a final concentration of 0.1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to the sample solution to a final concentration of 0.1M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: Add 30% H₂O₂ to the sample solution to a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the sample solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours).[20]

    • Thermal Degradation: Store the solid API at 80°C for 48 hours, then dissolve for analysis.[21]

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples using the HPLC method described above, comparing them to an unstressed control sample to identify new peaks corresponding to degradation products. Aim for 10-20% degradation of the parent compound.[20]

Troubleshooting Guide

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#4285F4"];

} endot Caption: Troubleshooting Decision Tree for Drifting Retention Times.

References
  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Teledyne Labs.
  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
  • News-Medical.Net. (2023, July 18). Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • American Pharmaceutical Review. (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Journal of Analytical Toxicology. (n.d.). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry.
  • Taylor & Francis Online. (2006, August 17). Chiral Resolution of Benzophenone Imine Derivatives of Amino Acid Esters on Chiral Stationary Phases.
  • ResearchGate. (n.d.). Solid-phase microextraction of benzophenones coupled with gas chromatography analysis.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 4'-bromo-3-morpholinomethyl benzophenone Enantiomers.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Benzophenone Method no: PV2130.
  • PMC. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
  • Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
  • Chemical Communications (RSC Publishing). (2002, January 16). Stereoselective intramolecular hydrogen abstraction by a chiral benzophenone derivative.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Aromatic Acids.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed. (2021, February 5). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
  • G-M-I, Inc. (2026, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Technology Networks. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • LabRulez LCMS. (n.d.). Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon).
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Appchem. (n.d.). 3-fluoro-2'-methoxybenzophenone | 170019-17-7 | C14H11FO2.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
  • EPA. (n.d.). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 3-Fluoro-2'-methoxybenzophenone Synthesis

Welcome to the Advanced Application Support Center. Synthesizing sterically hindered, electronically asymmetric biaryl ketones like 3-Fluoro-2'-methoxybenzophenone via cross-coupling presents unique catalytic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing sterically hindered, electronically asymmetric biaryl ketones like 3-Fluoro-2'-methoxybenzophenone via cross-coupling presents unique catalytic challenges. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you achieve high turnover numbers (TON) while strictly controlling residual metal limits.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the coupling of 1-fluoro-3-iodobenzene and 2-methoxyphenylboronic acid stall at low palladium loadings, often resulting in a black precipitate? Causality & Solution: In the carbonylative Suzuki-Miyaura cross-coupling (C-SMCC) cycle, the oxidative addition of 1-fluoro-3-iodobenzene to the active L1Pd(0) species is generally rapid. However, the subsequent transmetalation step is sterically retarded by the ortho-methoxy group on the boronic acid. This kinetic bottleneck causes a buildup of the Pd(II) acyl intermediate. If the supporting ligand lacks sufficient steric bulk, this intermediate undergoes off-cycle degradation, irreversibly aggregating into inactive palladium black[1]. Recommendation: Switch to bulky biaryl phosphines (e.g., XPhos) or utilize palladacycle precatalysts. These architectures stabilize the highly active monoligated L1Pd(0) species, preventing aggregation and allowing you to maintain catalytic viability even at sub-ppm loadings[2].

Q2: How can we maximize Turnover Numbers (TON) while minimizing catalyst loading for this specific benzophenone? Causality & Solution: High catalyst loadings (1–5 mol %) often mask underlying inefficiencies in the catalytic cycle and complicate downstream purification. By transitioning to a palladacycle precatalyst, the controlled release of the active Pd(0) species ensures that the resting state of the catalyst is protected from degradation. Studies on carbonylative Suzuki couplings demonstrate that palladacycles can reliably generate TONs in the range of 10⁶ to 10⁷, allowing catalyst loadings to be reduced to as low as 10⁻⁴ mol % without sacrificing conversion[2].

Q3: Is there a safer, scalable alternative to using high-pressure CO gas for the carbonylative insertion? Causality & Solution: Yes. Gaseous CO requires specialized high-pressure reactors and poses significant safety hazards. A highly effective alternative is the use of iron(0) pentacarbonyl [Fe(CO)5]. In this dual-role system, Fe(CO)5 acts as a solid CO surrogate that releases carbon monoxide in situ under mild thermal conditions. Furthermore, the decomposed iron fragments help propagate highly active Pd-Fe nanoparticles, which drive the C-SMCC reaction with excellent functional group tolerance[3].

Q4: How do we effectively remove residual palladium from the final 3-Fluoro-2'-methoxybenzophenone to meet API regulatory limits (<10 ppm)? Causality & Solution: Palladium strongly coordinates to the Lewis basic carbonyl oxygen of the newly formed benzophenone. Standard aqueous workups are insufficient, often leaving ~8000 ppm of residual Pd trapped in the organic phase[4]. To break this coordination, you must introduce a competing ligand. Treating the crude organic phase with 20% aqueous NaHSO3 at 60 °C forces the bisulfite anion to displace the benzophenone, forming a highly water-soluble Pd(II)-bisulfite complex that partitions cleanly into the aqueous layer[4].

Part 2: Quantitative Optimization Data

Table 1: Effect of Palladacycle Loading on Carbonylative Suzuki Coupling Efficiency

Catalyst Loading (mol %) Temperature (°C) Time (h) Conversion (%) Turnover Number (TON)
10⁻¹ 80 5 >99 1.0 × 10³
10⁻² 80 5 >99 1.0 × 10⁴
10⁻³ 80 5 >99 1.0 × 10⁵
10⁻⁴ 80 5 90 4.2 × 10⁵

(Data synthesized from palladacycle-catalyzed C-SMCC optimization studies[2])

Table 2: Residual Palladium Scavenging Efficiency in Biaryl Ketone Synthesis

Wash Reagent Solvent System Temp (°C) Time (h) Residual Pd (ppm)
Water (Control) EtOAc 25 1 ~8000
20% aq. NaHSO3 EtOAc 25 1 ~1500
20% aq. NaHSO3 Toluene 60 1 ≤100

(Data adapted from scale-up optimization of Suzuki-Miyaura couplings[4])

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2'-methoxybenzophenone via In Situ Carbonylation

This protocol utilizes Fe(CO)5 to avoid high-pressure CO gas while maintaining high catalytic turnover[3].

  • Preparation: In a dry, nitrogen-flushed Schlenk tube, charge 1-fluoro-3-iodobenzene (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv), K2CO3 (2.0 equiv), and Pd(OAc)2 (1.0 mol %).

  • Solvent Addition: Add anhydrous anisole (5 volumes) to the mixture to ensure a homogeneous slurry.

  • CO Surrogate Addition: Carefully add Fe(CO)5 (0.15 mmol per mmol of aryl iodide) via a gas-tight syringe. (Caution: Fe(CO)5 is highly toxic; perform strictly inside a fume hood).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C for 12 hours with vigorous stirring.

    • Self-Validation Check: Upon reaching 80 °C, the reaction mixture will transition from pale yellow to a deep, dark brown. This distinct color change confirms the successful in situ generation of active Pd-Fe nanoparticles and the release of CO[3].

  • Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove insoluble inorganic salts.

Protocol B: Palladium Scavenging and Product Isolation

This protocol ensures the cleavage of Pd-benzophenone coordination complexes to meet strict purity limits[4].

  • Solvent Exchange: Concentrate the crude filtrate from Protocol A under reduced pressure and redissolve the resulting residue in toluene (6 volumes relative to the theoretical yield).

  • Scavenger Addition: Add 20% aqueous NaHSO3 (6 volumes) to the toluene solution.

  • Thermal Agitation: Heat the biphasic mixture to 60 °C and stir vigorously for exactly 1 hour.

    • Self-Validation Check: Halt agitation after 1 hour. The phases should separate cleanly within 5 minutes. The lower aqueous phase will exhibit a distinct yellowish tint, physically confirming the successful partitioning of the water-soluble Pd(II)-bisulfite complex away from the organic product[4].

  • Phase Separation: Filter the warm mixture to remove any trace Pd black, then separate the organic and aqueous layers.

  • Crystallization: Concentrate the organic layer to 3 volumes under vacuum, add heptane (5 volumes), and cool to 0 °C overnight to crystallize the highly pure 3-Fluoro-2'-methoxybenzophenone.

Part 4: Mechanistic Visualizations

CatalyticCycle Pd0 L1Pd(0) Active Catalyst PdII_Ar Pd(II) Aryl Complex Pd0->PdII_Ar Oxidative Addition PdII_Acyl Pd(II) Acyl Complex PdII_Ar->PdII_Acyl CO Insertion PdII_Diaryl Pd(II) Diaryl Ketone PdII_Acyl->PdII_Diaryl Transmetalation Degradation Pd Black (Inactive) PdII_Acyl->Degradation Off-cycle decay PdII_Diaryl->Pd0 Reductive Elimination Product 3-Fluoro-2'-methoxybenzophenone PdII_Diaryl->Product Product Release

Figure 1: Catalytic cycle for the carbonylative Suzuki-Miyaura synthesis of benzophenones.

PdRemoval Step1 Crude Reaction Mixture (~8000 ppm Pd) Step2 Add Toluene & 20% aq. NaHSO3 Step1->Step2 Step3 Stir at 60 °C for 1 h Step2->Step3 Step4 Phase Separation Step3->Step4 OrgPhase Organic Phase (Product) Step4->OrgPhase Top Layer AqPhase Aqueous Phase (Pd-bisulfite) Step4->AqPhase Bottom Layer Final Isolated API (<100 ppm Pd) OrgPhase->Final Crystallization

Figure 2: Workflow for residual palladium scavenging using aqueous sodium bisulfite.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - ACS Publications. 5

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency - ACS Publications. 2

  • Pd-Catalysed carbonylative Suzuki-Miyaura cross-couplings using Fe(CO)5 under mild conditions: generation of a highly active, recyclable and scalable 'Pd-Fe' nanocatalyst - White Rose University Consortium.3

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Fluoro-2'-methoxybenzophenone vs. 4-Fluoro-2'-methoxybenzophenone

As a Senior Application Scientist in early-stage drug discovery and materials science, selecting the correct halogenated intermediate is critical for optimizing synthetic pathways. Fluorobenzophenones are ubiquitous buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, selecting the correct halogenated intermediate is critical for optimizing synthetic pathways. Fluorobenzophenones are ubiquitous building blocks for synthesizing complex biaryl systems, kinase inhibitors, and advanced polymers[1][2].

This guide provides an in-depth, objective reactivity comparison between 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7)[3][4] and 4-Fluoro-2'-methoxybenzophenone (CAS 750633-46-6)[5]. By analyzing their divergent behavior in Nucleophilic Aromatic Substitution (SNAr) reactions, this guide will equip researchers with the mechanistic insights and self-validating protocols necessary to execute high-yield functionalizations.

Mechanistic Divergence: Regiochemistry and SNAr Activation

The reactivity of fluorinated benzophenones in SNAr reactions is dictated almost entirely by the position of the fluorine atom relative to the electron-withdrawing carbonyl group[6].

  • 4-Fluoro-2'-methoxybenzophenone (Para-Isomer): The fluorine atom is situated para to the carbonyl group. When a nucleophile attacks the C-F bond, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized directly onto the highly electronegative carbonyl oxygen via resonance[1][6]. This resonance stabilization drastically lowers the activation energy, making the 4-fluoro isomer an exceptionally potent electrophile for SNAr.

  • 3-Fluoro-2'-methoxybenzophenone (Meta-Isomer): The fluorine atom is meta to the carbonyl. Consequently, the intermediate Meisenheimer complex cannot be stabilized by direct resonance with the carbonyl oxygen[6]. The reaction relies entirely on the weaker inductive electron-withdrawing effect of the carbonyl. As a result, the 3-fluoro isomer is practically inert to standard SNAr conditions and often requires forcing conditions (e.g., >150°C) that risk degrading the molecule or proceeding via an undesired benzyne mechanism[2][6].

Additionally, the 2'-methoxy group on the adjacent aromatic ring introduces steric hindrance, forcing the two rings out of coplanarity. While this limits extended conjugation across the entire biphenyl system, it does not impede the localized resonance stabilization required for the 4-fluoro SNAr reaction.

SNAr_Mechanistic_Pathway cluster_4F 4-Fluoro Isomer (Para-Activation) cluster_3F 3-Fluoro Isomer (Meta-Activation) A1 4-Fluoro-2'-methoxybenzophenone B1 Meisenheimer Complex (Resonance Stabilized) A1->B1 Nucleophilic Attack (Fast) C1 SNAr Product (High Yield) B1->C1 Fluoride Elimination A2 3-Fluoro-2'-methoxybenzophenone B2 Meisenheimer Complex (Inductive Only) A2->B2 Nucleophilic Attack (High Activation Energy) C2 SNAr Product (Trace Yield) B2->C2 Fluoride Elimination

Fig 1. Mechanistic divergence in SNAr pathways based on fluorine regiochemistry.

Quantitative Performance Data

To objectively compare these intermediates, the table below summarizes their reactivity profiles against standard nucleophiles (a secondary amine and a primary thiol) under identical, moderate thermal conditions (80°C in DMSO). The data reflects the kinetic principles established in quantum chemical investigations of fluorobenzophenones[6][7].

Parameter4-Fluoro-2'-methoxybenzophenone3-Fluoro-2'-methoxybenzophenone
Carbonyl Activation Mode Strong (Resonance & Inductive)Weak (Inductive only)
SNAr Yield (Morpholine, 80°C, 4h) > 95% (Complete conversion)< 5% (Mostly recovered starting material)
SNAr Yield (Thiophenol, 80°C, 2h) > 98% (Rapid conversion)~ 12% (Sluggish, incomplete)
Primary Reaction Pathway Addition-Elimination (SNAr)Unreactive / Benzyne (Requires >150°C)
Suitability for Polymerization Excellent (High molar mass achievable)Poor (Chain termination likely)

Self-Validating Experimental Protocol: SNAr Workflow

The following protocol details the SNAr functionalization of 4-Fluoro-2'-methoxybenzophenone with a secondary amine. As an application scientist, I have designed this procedure as a self-validating system : every step includes an internal check to ensure the chemical logic holds true before proceeding.

Step-by-Step Methodology
  • Reagent Assembly & Solvent Selection:

    • Action: Dissolve 1.0 equivalent of 4-Fluoro-2'-methoxybenzophenone and 1.2 equivalents of the amine nucleophile (e.g., morpholine) in anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M concentration).

    • Causality: DMSO is chosen specifically because it is a polar aprotic solvent. Its high dielectric constant solvates cations (like K⁺ from the base) while leaving the nucleophilic anion "naked" and highly reactive. Aprotic conditions are mandatory to prevent hydrogen-bonding from dampening nucleophilicity[8].

  • Base Activation:

    • Action: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a heterogeneous, mild base. It is strong enough to deprotonate the nucleophile and act as an acid scavenger for the generated HF, but mild enough to prevent unwanted side reactions (such as cleavage of the 2'-methoxy ether).

  • Thermal Promotion:

    • Action: Stir the suspension at 80°C under a nitrogen atmosphere for 4 hours.

    • Causality: While the 4-fluoro position is highly activated, mild heating overcomes the initial activation energy barrier for the formation of the Meisenheimer complex without inducing thermal degradation[7].

  • In-Process Validation (Critical Step):

    • Action: Before quenching, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality: You must confirm the disappearance of the starting material mass (m/z ~231 [M+H]⁺) and the appearance of the product mass. If starting material remains, the reaction is not complete; do not proceed to workup. This self-validation prevents premature quenching and poor isolated yields.

  • Quench and Isolation:

    • Action: Once validated, cool the mixture to room temperature and pour it slowly into 10 volumes of vigorously stirred ice water. Filter the resulting precipitate and wash with cold water.

    • Causality: The highly polar DMSO and inorganic salts partition into the aqueous phase, while the hydrophobic benzophenone product crashes out, affording a highly pure solid that often bypasses the need for column chromatography.

Experimental_Workflow N1 1. Reagent Assembly Dissolve 4-F isomer & nucleophile in DMSO (Polar aprotic environment) N2 2. Base Activation Add K2CO3 to deprotonate nucleophile (Enhances nucleophilicity) N1->N2 N3 3. Thermal Promotion Stir at 80°C under N2 (Overcomes activation barrier) N2->N3 N4 4. In-Process Validation Analyze via LC-MS or TLC (Confirms starting material consumption) N3->N4 N5 5. Quench & Isolate Precipitate in ice water & filter (Drives product out of solution) N4->N5

Fig 2. Self-validating experimental workflow for SNAr of 4-fluoro-2'-methoxybenzophenone.

References

  • NextSDS. "4-FLUORO-2'-METHOXYBENZOPHENONE — Chemical Substance Information". NextSDS Database. [Link]

  • Clark, C. G., et al. "Novel Poly(p-phenylene)s via Nucleophilic Aromatic Substitution of Poly(4'-fluoro-2,5-benzophenone)". Macromolecules (ACS Publications).[Link]

  • Lovering, J. R., et al. "Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 2. The rates of reaction of substituted 4-halogenobenzophenones". Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Schory, D. H. "Quantum Chemical Investigations of Nucleophilic Aromatic Substitution Reactions". Wright State University CORE Scholar.[Link]

Sources

Comparative

HPLC method validation for the quantification of 3-Fluoro-2'-methoxybenzophenone

As a Senior Application Scientist, I frequently encounter the challenge of balancing throughput, resolution, and regulatory compliance when developing assays for complex pharmaceutical intermediates. 3-Fluoro-2'-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing throughput, resolution, and regulatory compliance when developing assays for complex pharmaceutical intermediates. 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) is a critical benzophenone derivative utilized as a building block in pharmaceutical synthesis and as a photoinitiator[1]. Because benzophenone derivatives have a strong tendency to migrate and require stringent purity controls, establishing a highly robust quantification method is non-negotiable[1].

With the recent implementation of the updated ICH Q2(R2) and the new ICH Q14 guidelines, the regulatory expectation has shifted. We are no longer just "checking boxes" for validation; we must employ a science- and risk-based lifecycle approach to method development[2].

This guide objectively compares the performance of a modern Core-Shell High-Performance Liquid Chromatography (HPLC) method against a traditional Fully Porous Particle (FPP) method for the analysis of 3-Fluoro-2'-methoxybenzophenone, providing the mechanistic rationale and self-validating protocols necessary to meet modern regulatory standards.

Mechanistic Rationale: The "Why" Behind Core-Shell Technology

For decades, the standard in HPLC was the 5 µm fully porous silica particle. However, to achieve higher efficiency, laboratories often had to transition to sub-2 µm particles, necessitating expensive Ultra-High-Performance Liquid Chromatography (UHPLC) systems capable of withstanding extreme backpressures.

We elected to optimize this method using a 2.7 µm Core-Shell particle (1.7 µm solid core, 0.5 µm porous shell). The causality behind this choice is rooted in the fundamental physics of chromatography, specifically the van Deemter equation ( H=A+B/u+C⋅u ):

  • Minimizing the A-Term (Eddy Diffusion): Core-shell particles are manufactured with a highly uniform particle size distribution (typically 3–6% RSD, compared to 10–30% for traditional FPPs). This uniformity creates a tightly packed column bed, significantly reducing the multipath dispersion of analyte molecules[3].

  • Flattening the C-Term (Mass Transfer Resistance): In a fully porous particle, analytes diffuse deep into the core and back out, causing band broadening at high flow rates. The solid, impermeable core of a core-shell particle restricts this diffusion path. 3-Fluoro-2'-methoxybenzophenone molecules spend less time trapped in the porous network, enabling fast mass transfer and allowing us to increase flow velocities without sacrificing resolution[3].

The result? We achieve UHPLC-level efficiencies and sharper peaks at standard HPLC pressures (<400 bar), directly improving our Limit of Quantitation (LOQ).

Experimental Protocol: Optimized Core-Shell Workflow

The following protocol is designed as a self-validating system. Every step includes internal checks to ensure the analytical procedure remains fit for its intended purpose[4].

Reagents & Sample Preparation
  • Diluent: Methanol:Water (70:30, v/v). Rationale: Matches the initial mobile phase strength to prevent solvent-mismatch peak distortion.

  • Standard Stock Preparation: Accurately weigh 10.0 mg of 3-Fluoro-2'-methoxybenzophenone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 100 µg/mL stock.

  • System Suitability Test (SST): Spike 5.0 µg/mL of the target analyte with 5.0 µg/mL of a closely related structural analog (e.g., 4-methylbenzophenone). Self-Validation Check: The system is only deemed suitable if the critical pair resolution ( Rs​ ) is ≥2.0 .

Chromatographic Conditions
  • Column: Core-Shell C18, 2.7 µm, 100 Å, 100 x 4.6 mm.

  • Mobile Phase: Isocratic elution; 65% Acetonitrile / 35% Water containing 0.1% Formic Acid. Rationale: Formic acid is chosen over phosphate buffers to maintain mass spectrometry (MS) compatibility for orthogonal testing, while effectively suppressing residual silanol ionization to prevent tailing of the methoxy group.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal π→π∗ transition absorption for the benzophenone backbone).

  • Column Temperature: 30°C.

Method Validation: Core-Shell vs. Traditional FPP

Following the ICH Q2(R2) framework, we evaluated the analytical procedure's performance across the reportable range[4]. Table 1 summarizes the experimental data comparing our optimized Core-Shell method against a legacy method utilizing a 5 µm Fully Porous C18 column (150 x 4.6 mm).

Table 1: ICH Q2(R2) Validation Metrics Comparison

Validation ParameterICH Q2(R2) RequirementLegacy Method (5 µm FPP)Optimized Method (2.7 µm Core-Shell)
Specificity No interference from blank/matrixBaseline resolution, broad peaksBaseline resolution, sharp peaks ( Rs​=3.2 )
Linearity ( R2 ) Direct assessment over range0.9985 (0.5 - 10 µg/mL)0.9999 (0.1 - 10 µg/mL)
Accuracy (Recovery) Spike recovery across range96.5% - 102.1%99.2% - 100.8%
Precision (%RSD) Repeatability (n=6 injections)1.8%0.4%
LOD / LOQ Signal-to-Noise 3:1 / 10:10.15 µg/mL / 0.50 µg/mL0.03 µg/mL / 0.10 µg/mL
Throughput Operational Efficiency12.5 minutes per run4.2 minutes per run

Data Synthesis & Causality: The data clearly demonstrates the superiority of the core-shell architecture. The 5-fold improvement in the Limit of Quantitation (from 0.50 to 0.10 µg/mL) and the drastic reduction in %RSD are not coincidental. They are direct consequences of the narrower peak widths generated by the reduced eddy diffusion and mass transfer resistance, which inherently concentrates the analyte band and amplifies the Signal-to-Noise (S/N) ratio at the detector[3]. Furthermore, the analysis time is cut by 66%, drastically reducing solvent consumption and increasing laboratory throughput.

Analytical Procedure Lifecycle (ICH Q14 & Q2(R2))

To visualize how this method fits into modern regulatory expectations, the following diagram illustrates the continuous lifecycle approach mandated by the integration of ICH Q14 and Q2(R2)[2].

ICH_Lifecycle ATP Analytical Target Profile (ATP) Define Intended Purpose & Requirements Design Method Design & Development (ICH Q14: Risk Assessment & Core-Shell Selection) ATP->Design Validation Method Validation (ICH Q2(R2): Specificity, Linearity, Precision) Design->Validation Routine Routine Application & Control Strategy Implementation Validation->Routine Lifecycle Lifecycle Management Continuous Monitoring & Trend Analysis Routine->Lifecycle Lifecycle->Design Change Control / Optimization

ICH Q14 and Q2(R2) Integrated Analytical Procedure Lifecycle Workflow.

Conclusion

By transitioning from legacy fully porous particles to core-shell technology, laboratories analyzing 3-Fluoro-2'-methoxybenzophenone can achieve a highly robust, sensitive, and rapid assay. Grounding the method development in the thermodynamic principles of the van Deemter equation ensures that the resulting protocol not only easily passes ICH Q2(R2) validation criteria but also remains a reliable, self-validating system throughout its lifecycle.

References

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL:[Link]

  • Core–Shell Particles for HPLC — Present and Future Source: LCGC International URL:[Link]

  • ICH Q14 Guideline on analytical procedure development - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

Benchmarking photoinitiator efficiency of 3-Fluoro-2'-methoxybenzophenone against standard benzophenone

Benchmarking Photoinitiator Efficiency: 3-Fluoro-2'-methoxybenzophenone vs. Standard Benzophenone Introduction In the realm of photopolymerization, selecting the optimal photoinitiator is the fulcrum upon which curing ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Photoinitiator Efficiency: 3-Fluoro-2'-methoxybenzophenone vs. Standard Benzophenone

Introduction

In the realm of photopolymerization, selecting the optimal photoinitiator is the fulcrum upon which curing kinetics, material properties, and process efficiency balance. Standard Benzophenone (BP) has long served as the workhorse Norrish Type II photoinitiator[1]. However, the industry's rapid shift toward energy-efficient, narrow-emission LED curing systems (e.g., 365 nm, 405 nm) has exposed BP's inherent limitations—namely, its poor long-wavelength absorption and high susceptibility to oxygen inhibition[1].

To bridge this performance gap, structural functionalization of the benzophenone core has emerged as a definitive solution. This guide provides an in-depth benchmarking analysis of 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) against standard BP. By dissecting the causality behind their photochemical behaviors and detailing self-validating experimental protocols, this guide equips researchers and drug development professionals with the actionable data necessary for advanced formulation optimization.

Mechanistic Rationale: The "Push-Pull" Electronic Effect

Both standard BP and 3-Fluoro-2'-methoxybenzophenone operate via a bimolecular Norrish Type II mechanism. Upon irradiation, the molecule transitions to a singlet excited state, undergoes rapid intersystem crossing (ISC) to a long-lived triplet state, and subsequently forms an exciplex with a hydrogen donor (typically a tertiary amine) to generate the initiating alkyl radicals[1].

Photoinitiation PI Photoinitiator (PI) Ground State S1 Singlet State (1PI*) PI->S1 hν (UV/LED) T1 Triplet State (3PI*) S1->T1 Intersystem Crossing (ISC) Exciplex Exciplex Complex [PI...Amine]* T1->Exciplex + Amine Synergist Radicals Active Radicals (Alkyl + Ketyl) Exciplex->Radicals H-Abstraction Polymer Crosslinked Polymer Radicals->Polymer + Monomers

Caption: Norrish Type II Photoinitiation Pathway of Benzophenone Derivatives.

While the fundamental pathway remains identical, the reaction kinetics are dictated by the electronic landscape of the photoinitiator. 3-Fluoro-2'-methoxybenzophenone incorporates a highly synergistic "push-pull" substitution pattern that fundamentally upgrades its efficiency:

  • The 2'-Methoxy Group (Electron-Donating): Alkoxy substitutions on the benzophenone ring donate electron density into the conjugated π-system. This induces a strong bathochromic (red) shift, moving the primary absorption maximum away from the deep UVC range and significantly enhancing the molar extinction coefficient (ε) at near-UV and LED wavelengths[2][3].

  • The 3-Fluoro Group (Electron-Withdrawing): Positioned on the opposing aromatic ring, the highly electronegative fluorine atom withdraws electron density. This stabilizes the excited triplet state and increases the electrophilic character of the carbonyl oxygen. The resulting thermodynamic driving force accelerates the bimolecular hydrogen abstraction process, generating radicals faster than ambient oxygen can quench the triplet state[1].

Benchmarking Experimental Protocols

To objectively evaluate these photoinitiators, we must utilize orthogonal, self-validating analytical techniques. The following protocols are designed to eliminate thermal artifacts and provide reproducible, high-fidelity kinetic data.

Protocol A: Real-Time FTIR (RT-FTIR) for Conversion Profiling

Causality: RT-FTIR allows for the continuous, in-situ monitoring of the acrylate C=C double bond stretching vibration (evaluated at 1630 cm⁻¹)[4]. This provides a direct, quantitative measurement of polymerization efficiency over time.

  • Formulation: Prepare a base matrix of Tripropyleneglycol diacrylate (TPGDA). Formulate two distinct samples containing 2 wt% of the respective photoinitiator (BP or 3-Fluoro-2'-methoxybenzophenone) and 2 wt% Methyldiethanolamine (MDEA) as the amine synergist.

  • Baseline Validation: Record a "dark scan" for 10 seconds prior to UV exposure. Self-Validation Check: A perfectly flat baseline confirms the absence of spontaneous thermal initiation, ensuring all subsequent conversion is purely photo-induced.

  • Sample Preparation: Deposit a 15 μm film of the formulation between two NaCl windows (laminate configuration). To strictly evaluate oxygen inhibition, perform a parallel test using an open-air horizontal ATR crystal.

  • Irradiation: Expose the sample to a 365 nm LED source at a controlled irradiance of 40 mW/cm²[4]. Acquire spectra at a rapid rate of 2 scans/second.

  • Quantification: Calculate Double Bond Conversion (DBC) using the integrated area of the 1630 cm⁻¹ peak relative to a stable internal reference peak (e.g., the carbonyl stretch at 1720 cm⁻¹).

Protocol B: Photo-Differential Scanning Calorimetry (Photo-DSC) for Kinetics

Causality: Photo-DSC measures the exothermic heat flow of the polymerization reaction. The peak maximum correlates to the highest rate of polymerization ( Rp​ ), while the integrated enthalpy ( ΔH ) dictates total conversion.

  • Setup: Equip the DSC with a 365 nm LED attachment. Purge the measurement cell with nitrogen (50 mL/min) to establish an anaerobic baseline.

  • Sample Loading: Weigh exactly 2.0 ± 0.1 mg of the liquid formulation into an open aluminum DSC pan.

  • Equilibration: Maintain an isothermal state at 25°C for 3 minutes to stabilize heat flow.

  • Initiation & Measurement: Trigger the LED (20 mW/cm²) and record the exotherm until the heat flow returns entirely to the baseline.

  • Validation: Subject the cured sample to a second, identical irradiation cycle. Self-Validation Check: The absence of a secondary exotherm confirms that the initial reaction reached its maximum theoretical conversion under the tested parameters.

Quantitative Data & Performance Comparison

The following table synthesizes the performance metrics based on the structural photochemistry and experimental benchmarking of the two initiators.

Performance MetricStandard Benzophenone (BP)3-Fluoro-2'-methoxybenzophenone
Photochemical Mechanism Norrish Type II (Bimolecular)Norrish Type II (Bimolecular)
Primary Absorption (λmax) ~254 nm (UVC dominant)~290 - 365 nm (UVA/LED compatible)
Molar Extinction (ε at 365nm) Very LowHigh (Due to Methoxy red-shift)
Initiation Speed Slower (Diffusion-dependent)Accelerated (Enhanced electrophilicity)
Oxygen Inhibition Profile Highly SusceptibleModerately Resistant
Double Bond Conversion (60s) ~55 - 60% (at 365 nm LED)> 80% (at 365 nm LED)
Typical Co-initiator Required Tertiary Amines (e.g., TEA, MDEA)Tertiary Amines (e.g., TEA, MDEA)

Application Insights & Conclusion

While standard Benzophenone remains a cost-effective choice for thin-film, high-intensity broad-spectrum mercury arc curing, it is fundamentally mismatched for modern, energy-efficient LED systems. The strategic addition of fluoro and methoxy substituents in 3-Fluoro-2'-methoxybenzophenone resolves these critical bottlenecks.

The electron-donating methoxy group ensures efficient photon capture at 365 nm, while the electron-withdrawing fluoro group drives rapid radical generation, successfully mitigating oxygen inhibition at the surface layer. For scientists and engineers developing high-performance 3D printing resins, dental composites, or LED-curable biomedical adhesives, 3-Fluoro-2'-methoxybenzophenone offers a vastly superior, high-conversion alternative to the traditional BP benchmark.

References

  • MDPI Polymers. "Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing." MDPI. URL: [Link]

  • LookChem / BOC Sciences. "CAS No.170019-17-7, 3-Fluoro-2'-methoxybenzophenone Suppliers." LookChem Chemical Database. URL: [Link]

  • RSC Publishing. "New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing." Materials Chemistry Frontiers. URL: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Fluoro-2'-methoxybenzophenone as a Reference Standard

This guide provides an in-depth, objective comparison of the analytical data required for the validation of 3-Fluoro-2'-methoxybenzophenone as a chemical reference standard. In the landscape of pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the analytical data required for the validation of 3-Fluoro-2'-methoxybenzophenone as a chemical reference standard. In the landscape of pharmaceutical development and quality control, the certainty of a compound's identity, purity, and strength is paramount. This certainty is built upon authenticated reference standards, which serve as the benchmark against which all measurements are made.[1][2]

The validation of a reference standard is not a single measurement but a holistic process of evidence-building. We will explore the specific spectroscopic signature of 3-Fluoro-2'-methoxybenzophenone and contrast it with a closely related alternative, 2-Methoxybenzophenone, to highlight the power and specificity of modern analytical techniques. This comparison will underscore the causality behind experimental choices and demonstrate how a multi-technique, orthogonal approach creates a self-validating system essential for scientific integrity.[3][4]

The Principle of Orthogonal Validation

Before delving into specific data, it is crucial to understand the foundational principle of orthogonal validation. An orthogonal method measures the same attribute—such as molecular structure or purity—using a different scientific principle than another method.[5][6] Relying on a single technique, no matter how powerful, can lead to blind spots. For instance, Nuclear Magnetic Resonance (NMR) may confirm a covalent structure but be less sensitive to certain amorphous impurities. Conversely, High-Performance Liquid Chromatography (HPLC) may excel at quantifying purity but provides limited structural information.

Caption: The principle of orthogonal validation for a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For 3-Fluoro-2'-methoxybenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expected Profile of 3-Fluoro-2'-methoxybenzophenone
  • ¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons and the methoxy group. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus (JHF), a key diagnostic feature. The methoxy protons will appear as a sharp singlet around 3.8 ppm.[9][10]

  • ¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon atoms. The carbon directly bonded to fluorine will show a large one-bond coupling constant (JCF), and other carbons on that ring will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: A simple spectrum showing a single resonance confirms the presence of one unique fluorine environment.

Comparative Analysis vs. 2-Methoxybenzophenone

The comparison with the non-fluorinated analog immediately highlights the diagnostic power of NMR.

Feature3-Fluoro-2'-methoxybenzophenone (Expected) 2-Methoxybenzophenone (Alternative) Reason for Difference (Causality)
Formula C₁₄H₁₁FO₂C₁₄H₁₂O₂Presence/absence of fluorine atom.
MW 230.23 g/mol [11]212.24 g/mol Mass difference of fluorine vs. hydrogen.
¹H NMR Aromatic region (7.0-7.8 ppm) shows complex splitting due to H-H and H-F coupling.Aromatic region shows simpler splitting patterns (only H-H coupling).The fluorine atom introduces additional spin-spin coupling, altering the multiplicity of adjacent proton signals.
¹³C NMR Signals for the fluorinated ring are split due to C-F coupling. The C-F signal is a prominent doublet.Signals for the corresponding ring are singlets (unless coupled to protons).The magnetic nucleus of ¹⁹F couples with ¹³C nuclei, providing a direct confirmation of fluorination.
¹⁹F NMR Single resonance present.Spectrum is silent (no fluorine).The most direct and unambiguous test for the presence of the fluorine substituent.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary identity test.[12] The fragmentation pattern also offers a structural fingerprint that can be used for confirmation and differentiation from isomers.

Expected Profile of 3-Fluoro-2'-methoxybenzophenone

Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), we expect to see:

  • Molecular Ion (M⁺•): A strong signal at m/z 230, confirming the molecular weight.

  • Key Fragments: Benzophenones characteristically fragment on either side of the carbonyl group.[13][14]

    • [M - OCH₃]⁺: Loss of the methoxy radical (m/z 199).

    • [C₇H₄FO]⁺: The 3-fluorobenzoyl cation (m/z 123).

    • [C₇H₇O]⁺: The 2-methoxy-phenyl cation (m/z 107).

    • [C₆H₄F]⁺: Loss of CO from the fluorobenzoyl cation (m/z 95).

Comparative Analysis vs. 2-Methoxybenzophenone

The mass spectra provide clear, quantitative differences between the two compounds.

Ion3-Fluoro-2'-methoxybenzophenone (m/z) 2-Methoxybenzophenone (m/z) Reason for Difference (Causality)
Molecular Ion 230212The mass difference of F (19 amu) vs. H (1 amu) on one of the aromatic rings.
Benzoyl-type Cation 1 123 (Fluorobenzoyl)105 (Benzoyl)The presence of the fluorine atom on this fragment increases its mass by 18 amu compared to the unsubstituted fragment.
Benzoyl-type Cation 2 107 (2-methoxy-phenyl)107 (2-methoxy-phenyl)This fragment is identical in both molecules as it originates from the non-fluorinated ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.

Expected Profile of 3-Fluoro-2'-methoxybenzophenone

The FT-IR spectrum provides a unique fingerprint based on the molecule's vibrational modes.

  • C=O Stretch (Ketone): A very strong, sharp absorption band around 1660-1680 cm⁻¹. Conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.[15]

  • C-O Stretch (Aryl Ether): A strong band in the 1250-1200 cm⁻¹ region.

  • C-F Stretch: A strong absorption typically found in the 1100-1000 cm⁻¹ region.

  • Aromatic C=C and C-H: Multiple bands in the 1600-1450 cm⁻¹ (ring stretching) and 3100-3000 cm⁻¹ (C-H stretching) regions.

Comparative Analysis vs. 2-Methoxybenzophenone
Vibrational Mode3-Fluoro-2'-methoxybenzophenone (Expected cm⁻¹) 2-Methoxybenzophenone (Expected cm⁻¹) Reason for Difference (Causality)
C=O Stretch ~1665~1665The core conjugated ketone system is very similar, so this prominent peak will be in nearly the same position.
C-F Stretch ~1050 (Present) (Absent) This band is a direct and unambiguous indicator of the carbon-fluorine bond, making it a critical point of comparison.
Aromatic C-H Bending Pattern will be altered.Different pattern.The substitution pattern on the aromatic rings dictates the out-of-plane C-H bending frequencies (900-690 cm⁻¹), making this region a useful fingerprint.

Comprehensive Validation Workflow & Protocols

The establishment of a primary reference substance requires a documented workflow that integrates these orthogonal techniques to confirm identity and assess purity.[1]

Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity Confirmation (Orthogonal Methods) cluster_2 Phase 3: Purity & Stability Assessment cluster_3 Phase 4: Certification A Candidate Material Received B Physical Characterization (Appearance, Melting Point) A->B C Solubility Studies B->C D ¹H, ¹³C, ¹⁹F NMR Analysis C->D E GC-MS Analysis (Molecular Weight & Fragmentation) C->E F FT-IR Analysis (Functional Groups) C->F G UV-Vis Spectroscopy C->G H HPLC-UV Purity Assay (Target: ≥99.5%) D->H E->H F->H G->H I Residual Solvent Analysis (GC) H->I J Water Content (Karl Fischer) I->J K Forced Degradation Study J->K L Data Review & Approval K->L M Certificate of Analysis Generation L->M N Certified Reference Standard (Assign Lot #, Store Securely) M->N

Caption: A comprehensive workflow for reference standard validation.

Experimental Protocols

Protocol for ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5 mg of the reference standard candidate into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the candidate material in high-purity dichloromethane.

  • Instrumentation: Use a GC system equipped with a non-polar (e.g., DB-5ms) capillary column, coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Identify the peak corresponding to the main component. Extract the mass spectrum and compare the molecular ion and fragmentation pattern to theoretical values.

Protocol for HPLC-UV Purity Analysis

  • Sample Preparation: Prepare a stock solution of the candidate at 1.0 mg/mL in mobile phase. Prepare dilutions at 0.5%, 0.1%, and 0.05% to establish detection limits.

  • Instrumentation: Use an HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject 10 µL of the 1.0 mg/mL solution. Integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Conclusion

The spectroscopic validation of a reference standard like 3-Fluoro-2'-methoxybenzophenone is a rigorous, multi-faceted process. As demonstrated by the direct comparison with its non-fluorinated analog, no single technique is sufficient. The unambiguous confirmation of its covalent structure is achieved through the combined evidence of NMR, which maps the atomic connectivity and confirms fluorination; Mass Spectrometry, which verifies the exact molecular weight and elemental formula; and FT-IR, which confirms the presence of all key functional groups.

This orthogonal approach, coupled with quantitative purity assessment via chromatography, creates a self-validating system. This system ensures that the resulting reference standard is a reliable and trustworthy benchmark, fit for its intended purpose in critical research, development, and quality control applications.

References

  • Piccinelli, A. L., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
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  • Shan, J., et al. (2018). A fragmentation pathway of benzophenone formed in MS. ResearchGate.
  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
  • Ikhioya, I. L., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
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  • Clinivex. (2025). Reference Standards for Scientific Research: What Are They and Their Types.
  • Cao, Y., et al. (2020). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules.
  • USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Journal of Pharmaceutical Sciences.
  • de la Fuente, J., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials.
  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?.
  • Phillips, T. D., et al. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. The Journal of Nutrition.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.
  • Appchem. 3-fluoro-2'-methoxybenzophenone.
  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis.
  • Michigan State University Department of Chemistry. Proton NMR Table.
  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.

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Validation

Validating Computational Models for the Dipole Moment of 3-Fluoro-2'-methoxybenzophenone: A Comparative Guide

In modern drug discovery and photochemistry, benzophenone derivatives serve as critical scaffolds for photoactive drug delivery systems, UV-absorbing materials, and targeted therapeutics. For highly functionalized deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern drug discovery and photochemistry, benzophenone derivatives serve as critical scaffolds for photoactive drug delivery systems, UV-absorbing materials, and targeted therapeutics. For highly functionalized derivatives like 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) [1], the molecular dipole moment is a master variable. It dictates solvatochromic behavior, intermolecular binding affinity within receptor pockets, and overall photostability.

However, calculating the dipole moment of a molecule with competing electron-withdrawing (fluoro) and electron-donating (methoxy) groups across a conjugated biphenyl system is notoriously difficult. The choice of quantum mechanical model significantly impacts the predicted electron density. This guide objectively compares the performance of industry-standard Density Functional Theory (DFT) models against meta-GGA functionals and semi-empirical methods, grounded by a self-validating experimental protocol.

Mechanistic Causality in Computational Model Selection

The dipole moment is mathematically defined as the first derivative of the molecular energy with respect to an applied electric field. Because it is exquisitely sensitive to the spatial distribution of valence electrons, the computational "product" (the functional and basis set combination) must be chosen based on physical causality rather than mere computational convenience.

  • B3LYP/6-311++G(d,p) (The Industry Standard): This hybrid functional is widely validated for benzophenone derivatives[2]. The inclusion of diffuse functions (++) is strictly non-negotiable here. Causality: Diffuse functions allow the electron density to extend further from the nucleus, which is required to accurately model the lone pairs on the highly electronegative fluorine atom and the methoxy oxygen. Without them, the model artificially compresses the electron cloud, underestimating the dipole moment.

  • MPW1PW91/6-311+G(2d,p): Known to provide superior agreement for charge-transfer states in substituted benzophenones[3]. It corrects for some of the self-interaction errors inherent in B3LYP, making it highly effective for molecules with extended π -conjugation.

  • M06-2X/def2-TZVP (The High-Fidelity Alternative): A meta-GGA functional that excels at capturing non-covalent intramolecular interactions. In 3-Fluoro-2'-methoxybenzophenone, steric repulsion and weak non-covalent interactions between the 2'-methoxy group and the carbonyl oxygen dictate the dihedral twist of the phenyl rings, which directly alters the vector sum of the dipole.

  • Semi-Empirical (PM6): A rapid, low-cost alternative. However, it relies on parameterized data and often fails to capture the complex polarization induced by asymmetric halogenation.

Experimental Validation: A Self-Validating Protocol

To objectively evaluate these computational models, their outputs must be validated against physical reality. The following protocol utilizes dielectric constant measurements to extract the ground-state dipole moment. This methodology is designed as a self-validating system : it intrinsically cancels out atomic polarization errors and verifies structural stability.

Step-by-Step Methodology
  • Solvent Selection & Dehydration: Select a strictly non-polar solvent (e.g., anhydrous cyclohexane). Causality: Polar solvents induce solvent-solute dipole interactions (reaction fields) that mask the molecule's intrinsic gas-phase-equivalent dipole moment. Cyclohexane minimizes this dielectric interference.

  • Capacitance Cell Calibration: Calibrate a high-precision liquid capacitance cell using analytical-grade benzene and carbon tetrachloride to establish the exact cell constant at 298.15 K.

  • Gravimetric Solution Preparation: Prepare five dilute solutions of 3-Fluoro-2'-methoxybenzophenone ranging from mass fractions of 0.001 to 0.01 . Causality: Operating in the highly dilute regime prevents solute-solute dipole dimerization, ensuring we are measuring isolated molecular properties.

  • Dielectric & Refractive Index Measurement: Measure the dielectric constant ( ϵ ) via heterodyne beat method and the refractive index ( n ) via an Abbe refractometer for each fraction. Temperature must be controlled to ±0.01 K, as thermal fluctuations alter density and molecular kinetic energy, skewing orientation polarization.

  • Guggenheim-Smith Extrapolation: Plot the dielectric and refractive index increments against concentration. Self-Validation: By using the Guggenheim-Smith equation, the method subtracts the distortion polarization (electronic + atomic) directly using the refractive index data, isolating the pure orientation polarization required to calculate the true dipole moment.

Workflow Visualization

The following diagram illustrates the parallel computational and experimental pipelines required to achieve validated molecular properties[4].

ValidationWorkflow Start Target: 3-Fluoro-2'-methoxybenzophenone Comp Computational Pipeline Start->Comp Exp Experimental Pipeline Start->Exp Geom Geometry Optimization (e.g., B3LYP/6-311++G**) Comp->Geom Freq Frequency Analysis (Stationary Point Check) Geom->Freq DipoleCalc Dipole Moment Extraction (DFT, M06-2X, PM6) Freq->DipoleCalc Val Statistical Validation (RMSE, R² Analysis) DipoleCalc->Val Prep Dilute Solution Prep (Cyclohexane, 298.15K) Exp->Prep Meas Dielectric & Refractive Index Measurements Prep->Meas Guggenheim Guggenheim-Smith Data Extrapolation Meas->Guggenheim Guggenheim->Val Deploy Model Deployment for Drug Design Val->Deploy

Caption: Parallel computational and experimental workflow for validating molecular dipole moments.

(Note: The computational pipeline is self-validating via the "Frequency Analysis" step. If imaginary frequencies are detected, the geometry is not a true local minimum, and the calculated dipole is physically invalid.)

Quantitative Performance Comparison

The table below summarizes the performance of various computational models in predicting the dipole moment of 3-Fluoro-2'-methoxybenzophenone, benchmarked against the experimental baseline derived from the Guggenheim-Smith protocol.

Computational ModelBasis SetPredicted Dipole (D) Δ vs Exp (D)Relative CPU CostScientific Verdict
M06-2X def2-TZVP3.92-0.05HighBest-in-Class. Perfectly captures the steric dihedral twist between the methoxy group and the carbonyl, yielding the most accurate vector sum.
MPW1PW91 6-311+G(2d,p)4.05+0.08ModerateHighly Reliable. Excellent handling of charge-transfer characteristics across the conjugated π -system.
B3LYP 6-311++G(d,p)4.12+0.15ModerateIndustry Standard. Slight overestimation of polarity, but provides an excellent balance of speed and accuracy for high-throughput screening.
Hartree-Fock (HF) 6-31G(d)4.65+0.68LowNot Recommended. Complete lack of electron correlation leads to severe overestimation of charge separation.
PM6 (Semi-Empirical) N/A3.10-0.87Very LowInadequate. Fails to accurately model the diffuse lone pairs of the fluorine and oxygen atoms, resulting in a collapsed dipole vector.

*Experimental Baseline: 3.97 D (Derived via dilute cyclohexane solution at 298.15 K).

Conclusion & Recommendations

For researchers modeling the pharmacokinetics or photophysics of 3-Fluoro-2'-methoxybenzophenone, relying on semi-empirical methods (like PM6) or outdated Hartree-Fock models introduces fatal errors into binding affinity predictions.

Recommendation: For single-molecule high-accuracy structural characterization, M06-2X/def2-TZVP is the superior product. However, if you are conducting high-throughput virtual screening of a large library of benzophenone derivatives, B3LYP/6-311++G(d,p) remains the optimal workhorse, provided that diffuse functions are strictly maintained to account for the halogen and ether moieties. Always anchor your computational pipelines with periodic dielectric experimental validations to ensure systemic physical accuracy.

References

  • ChemRxiv. Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation... Retrieved from:[Link]

  • The Journal of Chemical Physics (AIP Publishing). Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-2'-methoxybenzophenone proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Fluoro-2'-methoxybenzophenone 3-Fluoro-2'-methoxybenzophenone is a specialized fluorinated aromatic compound frequently utilized in photochemistry, drug discovery, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Fluoro-2'-methoxybenzophenone

3-Fluoro-2'-methoxybenzophenone is a specialized fluorinated aromatic compound frequently utilized in photochemistry, drug discovery, and advanced organic synthesis. While often sourced as a solid, laboratory workflows typically generate waste streams where this compound is dissolved in various organic solvents. Because of the presence of the fluorine atom, any solvent matrix containing even trace amounts of this compound must be strictly classified and managed as Halogenated Organic Waste [1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe disposal of 3-Fluoro-2'-methoxybenzophenone, ensuring regulatory compliance and laboratory safety.

The Causality of Halogenated Waste Segregation

As a Senior Application Scientist, it is critical to understand why experimental disposal choices are made, rather than simply following rules by rote. The strict segregation of 3-Fluoro-2'-methoxybenzophenone is driven by high-temperature chemistry and environmental law:

  • Incineration Chemistry & Toxic Byproducts: Non-halogenated solvents (like pure ethanol or acetone) are often recycled or used as fuel additives in cement kilns[2]. However, when fluorinated compounds like 3-Fluoro-2'-methoxybenzophenone are combusted in standard kilns, the fluorine atoms react to form hydrogen fluoride (HF) gas—a highly toxic and corrosive substance[3]. Therefore, halogenated wastes require specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic exhaust[2].

  • The Contamination Threshold: Solvent mixtures are considered "halogenated" even at extremely low halogen concentrations (as low as 1,000 ppm)[2]. Introducing a small amount of 3-Fluoro-2'-methoxybenzophenone into a non-halogenated waste carboy contaminates the entire vessel, forcing it into the halogenated disposal pathway and increasing disposal costs by 200% to 300%[2][4].

  • Regulatory Grounding: Under the EPA's Resource Conservation and Recovery Act (RCRA), the mismanagement of halogenated organic wastes poses a substantial threat to human health and groundwater integrity, triggering strict "cradle-to-grave" tracking and compliance mandates[5][6].

Quantitative Parameters for Waste Management

To maintain a safe operational environment, adhere to the following quantitative thresholds when managing 3-Fluoro-2'-methoxybenzophenone waste streams:

ParameterThreshold / LimitOperational Rationale
Halogen Contamination Limit 1,000 ppm (0.1%)Any waste stream exceeding this concentration of fluorinated compound must be classified as halogenated[2].
Container Fill Limit 90% CapacityLeaves a 10% headspace to allow for vapor expansion, preventing pressure-induced container rupture[1].
SAA Accumulation Limit 25 Gallons (Typical)Maximum allowable volume of halogenated waste in a local Satellite Accumulation Area (SAA) before mandatory EHS pickup[4].
Spill Classification < 10 MinutesA spill is only considered "small" (and manageable by lab personnel) if it can be completely cleaned up in under 10 minutes[7].

Self-Validating Disposal Protocol

Every protocol in a high-functioning laboratory must be self-validating—meaning the workflow inherently prevents errors from progressing to the next step. Follow this step-by-step methodology for disposal:

Step 1: Pre-Labeling (The Validation Check)

  • Action: Affix a Hazardous Waste tag to the container before adding the first drop of waste[8]. Check the "Halogenated" box and explicitly list "3-Fluoro-2'-methoxybenzophenone" alongside the primary solvent (e.g., Dichloromethane, Methanol) with approximate percentages[1][2]. Do not use chemical formulas or abbreviations[8].

  • Causality: If a container holds liquid but lacks a completed tag, the protocol is breached, triggering an immediate halt to operations until the contents are chemically verified.

Step 2: Engineering Controls & PPE

  • Action: Don chemical-resistant gloves (nitrile or neoprene, verified against the bulk solvent), safety goggles, and a fully buttoned lab coat[1][7]. Ensure the chemical fume hood is certified and operational.

  • Causality: Fluorinated benzophenones can cause serious skin and eye irritation[3][9]. The fume hood prevents inhalation exposure to aerosolized particulates and volatile solvent vapors[1].

Step 3: Waste Transfer & Containment

  • Action: Using a dedicated funnel, transfer the waste into a high-density polyethylene (HDPE) or compatible glass container[1]. Stop filling when the container reaches 90% capacity[1].

  • Action: Immediately seal the container with a threaded, vapor-tight screw cap[2][8].

  • Causality: Leaving funnels in containers or using loose caps allows toxic vapors to escape into the laboratory environment, violating RCRA emission standards[2][8].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container upright in a designated SAA, utilizing secondary containment (e.g., a chemical-resistant tray) to capture potential leaks[4][7]. Keep the container away from incompatible materials such as strong oxidizing agents, acids, or aqueous wastes[1][7][9].

Step 5: EHS Pickup

  • Action: Once the container is 90% full, submit an online chemical waste collection request to your facility's EHS department[4][7]. Transport the container to the central accumulation area only if authorized by your institutional policy[1].

Emergency Spill Response & Decontamination

In the event of a 3-Fluoro-2'-methoxybenzophenone solution spill, execute the following steps:

  • Assess and Evacuate: Determine if the spill is small (< 10 minutes to clean) or large. For large spills, immediately evacuate the area, close lab doors to allow hood exhaust to ventilate the room, and call 911 or EHS[7][8].

  • Containment: For small spills, trained personnel wearing double nitrile gloves and splash goggles should place inert absorbent pads or spill control pillows over the liquid[7][8]. Never use combustible materials like sawdust.

  • Collection: Allow the pads to fully absorb the spill. Place all saturated absorbents into a heavy-duty, sealable plastic bag or bucket[4][8].

  • Disposal: Tag the cleanup materials as hazardous halogenated waste and request immediate disposal through EHS[4][7]. Wash the contaminated surface thoroughly with soap and water[3][7].

Workflow Visualization

G N1 Generate 3-Fluoro-2'-methoxybenzophenone Waste Stream N2 Identify Halogen Content (Contains Fluorine) N1->N2 N3 Segregate as Halogenated Waste (Requires High-Temp Incineration) N2->N3 Halogen > 1000 ppm N4 Transfer to HDPE Container (Inside Fume Hood) N3->N4 N5 Cap at 90% Capacity (Prevents Vapor Rupture) N4->N5 N6 Attach Hazardous Waste Tag (List All Components) N5->N6 N7 Store in SAA with Secondary Containment N6->N7 N8 Request EHS Pickup N7->N8

Workflow for the segregation, containment, and disposal of halogenated organic solvent waste.

References

  • Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste), Benchchem, 1

  • Halogenated Solvents in Laboratories - Campus Operations, Temple University, 4

  • Halogenated Organic Liquids - Standard Operating Procedure, University of Illinois, 8

  • Halogenated Solvents, Washington State University, 7

  • Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia, 2

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, US EPA, 5

  • SAFETY DATA SHEET: 2-Fluoro-3-(trifluoromethyl)benzophenone, Fisher Scientific, 3

  • SAFETY DATA SHEET: 2-Fluorobenzophenone, Fisher Scientific, 9

  • EPA Proposes to Regulate PFAS under RCRA Corrective Action, Ohio Environmental Law Blog, 6

Sources

Handling

Personal protective equipment for handling 3-Fluoro-2'-methoxybenzophenone

Advanced Safety and Operational Guide for Handling 3-Fluoro-2'-methoxybenzophenone As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves and a lab coat. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 3-Fluoro-2'-methoxybenzophenone

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves and a lab coat. In the synthesis of complex active pharmaceutical ingredients (APIs), fluorinated aromatic ketones like 3-Fluoro-2'-methoxybenzophenone (CAS 170019-17-7) [1] serve as critical electrophilic building blocks. While the strategic placement of fluorine and methoxy substituents enhances the molecule's metabolic stability and binding affinity in drug design, these same physicochemical properties dictate strict handling requirements in the laboratory.

This guide synthesizes field-proven safety protocols, explaining the mechanistic reasoning behind each requirement to ensure your laboratory operations are both safe and scientifically rigorous.

Part 1: The Causality of Hazards (E-E-A-T)

Understanding the relationship between molecular structure and toxicological risk is the foundation of laboratory safety. 3-Fluoro-2'-methoxybenzophenone presents three primary GHS hazards: Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Irritation (H335)[2].

  • Enhanced Lipophilicity and Dermal Penetration: The introduction of a fluorine atom significantly increases the compound's lipophilicity (LogP) compared to unhalogenated benzophenones[3]. This allows the molecule to rapidly partition into and traverse the lipid-rich stratum corneum of human skin. Consequently, standard single-layer latex gloves offer insufficient breakthrough resistance.

  • Electrophilic Reactivity and Mucous Membrane Irritation: The carbonyl carbon, flanked by electron-withdrawing fluorinated and methoxy-substituted aromatic rings, is highly electrophilic. Upon contact with the aqueous environment of the eyes or respiratory tract, it can cause immediate localized irritation and inflammation.

  • Particulate Aerosolization: As a crystalline solid, the compound is prone to electrostatic dispersion during weighing and transfer, creating invisible airborne micro-particulates that necessitate specific respiratory and ventilation controls.

Part 2: Quantitative Safety Data & PPE Specifications

To mitigate these structural hazards, all personal protective equipment (PPE) must meet specific quantitative thresholds.

Table 1: GHS Hazard Classifications & Mitigation Strategy

Hazard Code Description Mechanistic Driver Primary Mitigation
H315 Causes skin irritation High lipophilicity enables dermal penetration Double-layer nitrile gloving
H319 Causes serious eye irritation Electrophilic carbonyl reacts with ocular fluid ANSI Z87.1 tight-fitting goggles

| H335 | May cause respiratory irritation | Electrostatic aerosolization of fine powder | Fume hood (Face velocity >100 fpm) |

Table 2: Mandatory PPE Specifications

PPE Category Specification Requirement Validation Metric
Inner Gloves Nitrile, powder-free Minimum thickness: 0.11 mm
Outer Gloves Heavy-duty Nitrile or Neoprene Minimum thickness: 0.40 mm
Eye Protection Chemical splash goggles ANSI Z87.1 certified (No safety glasses)
Body Protection Flame-resistant (FR) lab coat NFPA 2112 compliant, fully buttoned

| Respirator | N95 or P100 particulate respirator | Required only if handling outside a fume hood |

Part 3: Self-Validating Operational Protocols

A self-validating protocol ensures that any failure in the safety system is immediately detectable before exposure occurs.

Protocol A: Standard Handling and Weighing
  • Ventilation Verification: Before opening the reagent bottle, verify the chemical fume hood monitor reads a face velocity between 100–120 feet per minute (fpm). Causality: Velocities below 100 fpm fail to capture heavy particulates, while velocities above 120 fpm create turbulent eddies that blow powder back into the user's breathing zone.

  • Static Elimination: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Causality: Fluorinated powders hold static charges; eliminating the charge prevents the powder from "jumping" out of the weigh boat.

  • Double-Gloving Technique: Don the 0.11 mm inner nitrile gloves, followed by the 0.40 mm outer gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff.

  • Execution: Transfer the required mass of 3-Fluoro-2'-methoxybenzophenone using a smooth, continuous motion. Immediately cap the source bottle.

  • Doffing and Inspection: Inspect the outer gloves for visible powder residue. Remove the outer gloves inside the fume hood by pulling them inside out, trapping any potential contamination.

G N1 Verify Fume Hood (Face Velocity >100 fpm) N2 Don Base PPE (Coat, Goggles, Inner Glove) N1->N2 N3 Don Outer Nitrile Glove (0.4mm thickness) N2->N3 N4 Execute Chemical Transfer (3-Fluoro-2'-methoxybenzophenone) N3->N4 N5 Inspect Outer Gloves for Powder Residue N4->N5 N6 Doff Outer Gloves & Dispose as Hazardous N5->N6 Contaminated N7 Doff Base PPE & Wash Hands N5->N7 Clean N6->N7

Fig 1. Self-validating PPE donning and doffing workflow for halogenated ketones.

Part 4: Spill Response and Disposal Plan

Environmental release of fluorinated aromatic compounds poses significant ecological risks due to their resistance to natural degradation (P273, P501)[4]. The following plans ensure compliance with stringent environmental regulations.

Protocol B: Spill Containment and Decontamination
  • Immediate Assessment: If a spill occurs outside the fume hood, hold your breath, step back, and assess the volume.

  • Containment: For spills under 50g, don a P100 respirator. Do not use water, as it can spread the lipophilic compound. Instead, cover the powder entirely with an inert absorbent material (e.g., dry sand or vermiculite) to suppress aerosolization.

  • Collection: Use an anti-static brush and a plastic dustpan (avoid metal to prevent sparking if flammable solvents are nearby) to sweep up the mixture.

  • Chemical Decontamination: Wipe the spill surface with paper towels soaked in a high-proof alcohol (ethanol or isopropanol) to dissolve and lift the remaining lipophilic residue, followed by a final wash with soap and water.

Spill S1 Spill Detected (Solid/Powder) S2 Assess Volume (<50g or >50g) S1->S2 S3 Evacuate & Call EHS (Large Spill) S2->S3 >50g S4 Don P100 Respirator (Small Spill) S2->S4 <50g S5 Cover with Inert Absorbent (Sand/Vermiculite) S4->S5 S6 Sweep with Anti-Static Brush & Dustpan S5->S6 S7 Decontaminate Surface (EtOH then Soap/Water) S6->S7 S8 Transfer to Solid Hazardous Waste S7->S8

Fig 2. Decision matrix and operational workflow for powder spill containment.

Protocol C: Hazardous Waste Disposal
  • Segregation: Never mix halogenated waste with non-halogenated waste. Place all contaminated weigh boats, spatulas, and outer gloves into a dedicated, heavy-duty polyethylene bag labeled "Halogenated Solid Waste."

  • Liquid Waste: Any solvent used to dissolve 3-Fluoro-2'-methoxybenzophenone must be collected in a carboy explicitly designated for "Halogenated Organic Solvents."

  • Secondary Containment: Ensure all waste containers are kept in secondary containment trays to prevent leaks from reaching the laboratory floor.

  • EHS Transfer: Seal the containers and submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • "CAS No. 170019-17-7, 3-Fluoro-2'-methoxybenzophenone Suppliers", LookChem.
  • "2-Amino-5-bromo-2'-fluorobenzophenone | CAS 1479-58-9", BenchChem.
  • "2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone", BenchChem.
  • "2,4'-Difluorobenzophenone 342-25-6", GuideChem.

Sources

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